TW9
Description
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Properties
IUPAC Name |
N-(2-aminophenyl)-4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28ClN7O2S/c1-17-18(2)43-32-28(17)29(20-8-12-22(33)13-9-20)36-26(30-39-38-19(3)40(30)32)16-27(41)35-23-14-10-21(11-15-23)31(42)37-25-7-5-4-6-24(25)34/h4-15,26H,16,34H2,1-3H3,(H,35,41)(H,37,42)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYNJKDGRBRKG-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)C6=CC=C(C=C6)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)C6=CC=C(C=C6)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Action Mechanism of TW9: A Technical Guide to a Novel Epigenetic Inhibitor
For Immediate Release
A deep dive into the core mechanics of TW9, a novel dual inhibitor, reveals a potent anti-cancer activity through the simultaneous targeting of Bromodomain-containing protein 4 (BRD4) and Histone Deacetylase 1 (HDAC1). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways, intended for researchers, scientists, and professionals in drug development.
This compound emerges as a promising therapeutic agent, particularly in the context of pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat cancer. Its innovative design as a dual inhibitor allows it to concurrently modulate two critical classes of epigenetic regulators, leading to synergistic anti-tumor effects that surpass the efficacy of single-target agents.
Core Mechanism of Action: A Two-Pronged Epigenetic Assault
This compound is a meticulously engineered small molecule that functions as a dual inhibitor, targeting both the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4, and class I histone deacetylases, with a high affinity for HDAC1. This dual inhibition strategy is the cornerstone of its potent anti-proliferative and pro-apoptotic effects in cancer cells.
BRD4 Inhibition: this compound selectively binds to the second bromodomain (BD2) of BRD4. BRD4 is a key "reader" of the epigenetic code, recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to drive the expression of oncogenes such as c-MYC. By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, thereby preventing the transcription of these critical cancer-promoting genes.
HDAC1 Inhibition: Concurrently, this compound inhibits the enzymatic activity of HDAC1. HDACs are "erasers" of the epigenetic code, removing acetyl groups from histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of tumor suppressor genes. By inhibiting HDAC1, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes.
The synergistic effect of this dual inhibition is a profound reprogramming of the cancer cell's transcriptome, leading to cell cycle arrest, induction of apoptosis, and a reduction in cellular proliferation.
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound have been quantified across various assays. The following tables summarize the key quantitative data.
| Target | Parameter | Value (µM) |
| BRD4 (BD1) | IC50 | 0.72 |
| BRD4 (BD2) | IC50 | 0.074 |
| HDAC1 | IC50 | 0.29 |
| HDAC2 | IC50 | 2.5 |
| Table 1: In vitro inhibitory activity of this compound against BRD4 bromodomains and HDAC enzymes. |
| Cell Line | Parameter | This compound (nM) |
| MIA PaCa-2 | Proliferation Inhibition | 50 |
| HPAC | G1 Phase Cell Cycle Arrest | 2000 |
| Table 2: Cellular activity of this compound in pancreatic cancer cell lines. |
Signaling Pathways Modulated by this compound
The dual inhibition of BRD4 and HDAC1 by this compound initiates a cascade of downstream molecular events, ultimately leading to cancer cell death. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected.
In-Depth Technical Guide: TW9, a Dual BRD4 and HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Function and Mechanism of Action of TW9
This compound (also referred to as TW09) is a novel small molecule that functions as a dual inhibitor, concurrently targeting two key classes of epigenetic regulators: the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, and histone deacetylases (HDACs). This dual-target approach offers a synergistic anti-cancer effect by simultaneously modulating gene expression at multiple levels. This compound is characterized as a benzamide-based inhibitor and has been identified as a scaffold for the selective targeting of HDAC1.
The primary mechanism of action for this compound's anti-tumor activity lies in its ability to induce mitochondrial apoptosis in cancer cells. This is achieved through the coordinated inhibition of BRD4 and HDACs, leading to a cascade of downstream events that ultimately result in programmed cell death.
BRD4 Inhibition: As a BET inhibitor, this compound competitively binds to the acetyl-lysine binding pockets (bromodomains) of BRD4. This prevents BRD4 from tethering to acetylated histones and recruiting the positive transcription elongation factor b (P-TEFb) to chromatin. The consequence is the transcriptional repression of key oncogenes, most notably c-MYC, which is a critical driver of cell proliferation and survival in many cancers.
HDAC Inhibition: By inhibiting HDACs, particularly HDAC1, this compound promotes the accumulation of acetylated histones. This leads to a more open chromatin structure, facilitating the transcription of certain genes, including tumor suppressor genes. The increased histone acetylation also plays a role in the regulation of non-histone proteins involved in apoptosis.
Synergistic Effect: The combined inhibition of BRD4 and HDACs by this compound results in a potent anti-cancer effect that is greater than the sum of its parts. This synergy is exemplified by the significant downregulation of the anti-apoptotic protein BCL-xL and the simultaneous upregulation of several pro-apoptotic BH3-only proteins, including BIM, NOXA, PUMA, and BMF. This shift in the balance of pro- and anti-apoptotic proteins at the mitochondria triggers the intrinsic apoptotic pathway.
Quantitative Data
Currently, specific IC50 and Ki values for this compound against BRD4 and a comprehensive panel of HDAC isoforms are not publicly available in the reviewed literature. The primary functional characterization has been in cellular assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the functional analysis of this compound in rhabdomyosarcoma cells.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
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Cell Seeding: Rhabdomyosarcoma cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium.
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Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
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Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
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MTT/XTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) is added to each well.
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Formazan Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
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Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm for MTT and 450 nm for XTT) using a microplate reader.
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Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability.
Clonogenic Survival Assay
This assay evaluates the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.
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Cell Seeding: A known number of single cells are seeded into 6-well plates. The seeding density is optimized to ensure the formation of distinct colonies.
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Compound Treatment: Cells are treated with different concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).
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Recovery: After treatment, the drug-containing medium is removed, and the cells are washed and cultured in fresh medium for a period of 10-14 days to allow for colony formation.
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Colony Fixation and Staining: The colonies are fixed with a solution of methanol and acetic acid and then stained with crystal violet.
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Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted.
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Data Analysis: The plating efficiency and surviving fraction are calculated to determine the dose-dependent effect of this compound on clonogenic survival.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the mechanism of action of this compound.
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Cell Lysis: Rhabdomyosarcoma cells are treated with this compound for a specified time, after which they are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
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SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., c-MYC, acetylated-Histone H3, BIM, NOXA, PUMA, BMF, BCL-xL, and a loading control like GAPDH or β-actin).
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Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
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Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols.
In-depth Technical Guide on the Cellular Targets of TW9 Compound
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the methodologies used to identify and characterize the cellular targets of a hypothetical novel compound, designated TW9. It is intended to serve as a guide for researchers and drug development professionals interested in the preclinical evaluation of new chemical entities. The guide details experimental protocols for target identification and validation, presents illustrative quantitative data in a structured format, and uses visualizations to depict relevant signaling pathways and experimental workflows.
Introduction to Compound this compound
For the purpose of this guide, this compound is a hypothetical small molecule inhibitor developed for potential therapeutic applications. The primary objective of early-stage preclinical research for such a compound is to elucidate its mechanism of action by identifying its direct cellular binding partners and downstream biological effects. Understanding the cellular targets of a compound is critical for predicting its efficacy, potential toxicity, and for the development of biomarkers for clinical trials.
Identification of Cellular Targets
A variety of unbiased and target-specific approaches are employed to identify the cellular targets of a novel compound.
Affinity-Based Methods
Affinity chromatography is a powerful technique to isolate binding partners of a compound from a complex biological mixture, such as a cell lysate.
Experimental Protocol: Affinity Chromatography
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Immobilization of this compound: Compound this compound, containing a suitable chemical handle, is covalently coupled to a solid support matrix (e.g., sepharose beads).
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Cell Lysate Preparation: A chosen cell line is cultured and harvested. The cells are lysed to release proteins and other cellular components.
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Binding: The cell lysate is incubated with the this compound-coupled beads, allowing proteins that bind to this compound to be captured.
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Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
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Elution: Specifically bound proteins are eluted from the beads, often by using a competitive binder or by changing the buffer conditions (e.g., pH, salt concentration).
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Identification: The eluted proteins are identified using techniques such as mass spectrometry.
Target Engagement Assays
Cellular thermal shift assays (CETSA) are used to confirm direct binding of a compound to its target in a cellular context.[1]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
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Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
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Heating: The treated cells are heated to a range of temperatures. The binding of a ligand generally stabilizes the target protein, increasing its melting temperature.
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Lysis and Fractionation: The cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.
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Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
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Data Analysis: A melting curve is generated. A shift in the melting curve in the presence of this compound indicates direct target engagement.
Quantitative Analysis of Target Binding
Once potential targets are identified, it is crucial to quantify the binding affinity and inhibitory activity of the compound.
| Target Protein | Binding Affinity (Kd) | IC50 | EC50 | Assay Type |
| Kinase X | 15 nM | 50 nM | 120 nM | Kinase Activity Assay |
| Protein Y | 1.2 µM | 5.8 µM | 10.5 µM | Enzyme Activity Assay |
| Receptor Z | 800 nM | N/A | 2.1 µM | Cell-Based Reporter Assay |
Table 1: Illustrative Quantitative Data for this compound Target Interactions. Kd (dissociation constant) measures binding affinity. IC50 (half maximal inhibitory concentration) measures the concentration of an inhibitor required to block 50% of a specific biological or biochemical function. EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Signaling Pathway Analysis
Identifying the cellular targets of this compound allows for the investigation of the downstream signaling pathways that are modulated by the compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway
If this compound is found to target a kinase within the MAPK pathway, its effects on downstream signaling can be assessed by examining the phosphorylation status of key pathway components.
Experimental Protocol: Western Blotting for Phospho-Proteins
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Cell Treatment: Cells are treated with varying concentrations of this compound for different durations.
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Protein Extraction: Total protein is extracted from the treated cells.
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SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
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Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of downstream proteins (e.g., phospho-ERK, phospho-JNK).
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Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence.
Signaling Pathway Diagram: MAPK Pathway Inhibition by this compound
References
TW9 inhibitor in epigenetic regulation
An In-depth Technical Guide to G9a/GLP Inhibitors in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epigenetic modifications are pivotal in regulating gene expression without altering the DNA sequence itself. Histone methyltransferases, such as G9a (also known as EHMT2 or KMT1C) and GLP (G9a-like protein, also known as EHMT1 or KMT1D), play a critical role in this process.[1] These enzymes primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. Dysregulation of G9a/GLP activity is implicated in various diseases, including cancer and neurodevelopmental disorders, making them compelling therapeutic targets.[2][3] This guide provides a comprehensive technical overview of small molecule inhibitors targeting the G9a/GLP complex, with a focus on their mechanism of action, quantitative data, experimental protocols, and involvement in key signaling pathways. The inhibitors discussed herein are often referred to collectively due to their frequent co-inhibition of both G9a and GLP.
Mechanism of Action
G9a and GLP form a heterodimeric complex that is the primary driver for H3K9me1 and H3K9me2 in euchromatin. The methylation of H3K9 creates binding sites for repressive protein complexes, leading to chromatin compaction and gene silencing. G9a/GLP inhibitors are small molecules designed to interfere with the catalytic activity of these enzymes. They can be classified based on their mechanism of competition:
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Peptide-competitive inhibitors: These compounds, such as A-366, compete with the histone substrate for binding to the active site of G9a/GLP.
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SAM-competitive inhibitors: While less common for G9a/GLP, these inhibitors would compete with the methyl donor, S-adenosylmethionine (SAM).
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Allosteric inhibitors: These would bind to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity.
The inhibition of G9a/GLP leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes, including tumor suppressor genes.
Quantitative Data on G9a/GLP Inhibitors
The potency and selectivity of various G9a/GLP inhibitors have been characterized using in vitro enzymatic assays and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters to quantify their efficacy.
| Inhibitor | Target(s) | IC50 (in vitro) | Cellular IC50 (H3K9me2 reduction) | Ki | Reference(s) |
| BIX-01294 | G9a, GLP | G9a: 1.7-2.7 µM, GLP: 0.7-0.9 µM | - | - | |
| UNC0638 | G9a, GLP | G9a: <15 nM, GLP: 19 nM | 70 nM (MCF-7), 81 nM (MDA-MB-231) | - | |
| UNC0642 | G9a, GLP | <2.5 nM | 110 nM (MDA-MB-231) | 3.7 nM | |
| A-366 | G9a, GLP | G9a: 3.3 nM, GLP: 38 nM | ~100 nM (PC-3) | 17 nM (Histamine H3 Receptor) | |
| UNC0321 | G9a, GLP | 6-9 nM | - | 63 pM | |
| BRD4770 | G9a | 6.3 µM | - | - | |
| RK-701 | G9a, GLP | G9a: 23-27 nM, GLP: 53 nM | - | - |
Experimental Protocols
G9a/GLP Enzymatic Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available kits and provides a method to determine the in vitro potency of G9a/GLP inhibitors.
Materials:
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Recombinant human G9a or GLP enzyme
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Histone H3 peptide substrate (pre-coated on a 96-well plate)
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S-adenosylmethionine (SAM)
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Test inhibitor
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Primary antibody against H3K9me2
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HRP-labeled secondary antibody
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Chemiluminescent HRP substrate
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM NaCl, 10 mM KCl, 2 mM MgCl2, 1 mM DTT)
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Wash buffer (e.g., TBST)
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Luminometer
Procedure:
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Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
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Enzyme Reaction:
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To the wells of the histone-coated plate, add the assay buffer.
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Add the test inhibitor or vehicle control.
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Add diluted G9a/GLP enzyme to all wells except the "blank" control.
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Initiate the reaction by adding SAM.
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Incubate the plate for 1 hour at room temperature with gentle agitation.
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Antibody Incubation:
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Wash the plate three times with wash buffer.
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Add the diluted primary antibody against H3K9me2 to each well.
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Incubate for 1 hour at room temperature.
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Wash the plate three times with wash buffer.
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Add the diluted HRP-labeled secondary antibody to each well.
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Incubate for 30 minutes at room temperature.
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Detection:
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Wash the plate three times with wash buffer.
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Add the chemiluminescent HRP substrate to each well.
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Immediately measure the luminescence using a plate reader.
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Data Analysis:
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Subtract the "blank" reading from all other readings.
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Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
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Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
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Western Blot for Cellular H3K9me2 Levels
This protocol allows for the assessment of an inhibitor's effect on global H3K9me2 levels within cells.
Materials:
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Cell culture reagents
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Test inhibitor
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RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membrane
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Transfer buffer and apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
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HRP-conjugated secondary antibody
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ECL detection reagent
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Imaging system
Procedure:
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Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the G9a/GLP inhibitor or vehicle control for a specified time (e.g., 24-72 hours).
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells directly on the plate with lysis buffer. For histone analysis, it is crucial not to discard the insoluble pellet after sonication, as this contains chromatin. Instead, the whole lysate should be processed.
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Boil the samples in SDS-PAGE sample buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein per lane on an SDS-PAGE gel.
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Separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Apply ECL detection reagent to the membrane.
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Visualize the bands using an imaging system.
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Analysis:
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Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
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Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal.
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Signaling Pathways and Visualizations
G9a/GLP inhibitors impact several critical signaling pathways implicated in cancer and neurobiology.
G9a/GLP in PRC2-Mediated Gene Silencing
G9a/GLP physically and functionally interacts with the Polycomb Repressive Complex 2 (PRC2). This interaction is crucial for the coordinated silencing of developmental and neuronal genes. G9a/GLP-mediated H3K9me2 and PRC2-mediated H3K27me3 are key repressive marks that often coexist at the promoters of silenced genes.
Caption: G9a/GLP and PRC2 interaction in gene silencing.
G9a/GLP in Wnt/β-catenin Signaling in Cancer
In several cancers, G9a is overexpressed and contributes to oncogenesis by repressing tumor suppressor genes. One mechanism involves the silencing of Wnt pathway antagonists, such as Dickkopf-1 (DKK1), leading to the activation of Wnt/β-catenin signaling and promoting tumor growth.
Caption: G9a/GLP's role in activating Wnt signaling.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Conclusion
Inhibitors of the G9a/GLP histone methyltransferase complex represent a promising class of epigenetic drugs with therapeutic potential in oncology and neurology. Their ability to reverse aberrant gene silencing by modulating H3K9 methylation provides a targeted approach to combat diseases driven by epigenetic dysregulation. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to advance these inhibitors from the laboratory to the clinic. Further research will continue to elucidate the full spectrum of their biological activities and refine their clinical applications.
References
The Role of TW9 in Cancer Cell Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TW9 is a novel, potent dual-target inhibitor that simultaneously blocks the activity of Bromodomain and Extra-Terminal (BET) proteins and class I Histone Deacetylases (HDACs). This dual inhibitory action disrupts key epigenetic and transcriptional programs in cancer cells, leading to cell cycle arrest, induction of apoptosis, and reduced tumor growth. Preclinical studies have demonstrated its efficacy in a range of malignancies, including pancreatic ductal adenocarcinoma (PDAC), rhabdomyosarcoma, and breast cancer. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, focusing on its impact on critical cancer cell signaling pathways.
Introduction to this compound: A Dual BET/HDAC Inhibitor
This compound is a synthetic small molecule created by merging the pharmacophores of a BET inhibitor, (+)-JQ1, and a class I HDAC inhibitor, CI-994.[1] This design results in a single agent with dual functionality, offering the potential for synergistic anti-cancer effects and a favorable pharmacological profile compared to the combination of two separate drugs.[2][3] By targeting both BET proteins (epigenetic "readers") and HDACs (epigenetic "erasers"), this compound exerts broad control over gene expression, ultimately reprogramming cancer cells towards a state of growth inhibition and death.[2][3]
Core Mechanisms of Action
The anti-cancer activity of this compound is multifaceted, stemming from its ability to concurrently inhibit two critical classes of epigenetic regulators.
BET Inhibition
BET proteins, particularly BRD4, are crucial for the transcription of key oncogenes, including c-Myc. They recognize and bind to acetylated lysine residues on histones, recruiting the transcriptional machinery to gene promoters and enhancers. The BET inhibitor component of this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This leads to the transcriptional repression of BET-dependent genes, most notably the master oncogene c-Myc . The downregulation of c-Myc disrupts a wide array of cellular processes, including proliferation, metabolism, and protein synthesis, contributing significantly to the anti-tumor effects of this compound.
HDAC Inhibition
Class I HDACs are responsible for removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. The HDAC inhibitor moiety of this compound blocks the enzymatic activity of HDACs, leading to an accumulation of acetylated histones (hyperacetylation). This "opens up" the chromatin, allowing for the re-expression of silenced tumor suppressor genes.
Impact on Cancer Cell Signaling Pathways
This compound's dual inhibitory activity converges on several key signaling pathways that are frequently dysregulated in cancer.
Induction of the Intrinsic Apoptotic Pathway
A primary mechanism of this compound-induced cell death is the activation of the mitochondrial (intrinsic) apoptotic pathway. This is achieved through a decisive shift in the balance of pro- and anti-apoptotic proteins of the BCL-2 family.
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Upregulation of Pro-Apoptotic BH3-only Proteins: this compound treatment leads to the increased expression of the pro-apoptotic BH3-only proteins BIM, NOXA, PUMA, and BMF.
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Downregulation of Anti-Apoptotic Proteins: Concurrently, this compound suppresses the expression of the anti-apoptotic protein BCL-XL.
This "pro-apoptotic rebalancing" leads to the activation of the effector proteins BAK and BAX, which permeabilize the outer mitochondrial membrane. This event triggers the release of cytochrome c into the cytoplasm, initiating a caspase cascade that culminates in programmed cell death.
Cell Cycle Arrest via FOSL1 Downregulation
In pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to block cell cycle progression through the downregulation of the transcription factor FOSL1 (FOS-like antigen 1). FOSL1 is associated with super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, oncogenic programs.
The BET inhibitory component of this compound displaces BRD4 from these super-enhancers, leading to a significant reduction in FOSL1 transcription. The subsequent decrease in FOSL1 protein levels disrupts the expression of its downstream target genes, which are critical for cell cycle progression, including AURKA. This leads to an arrest of the cell cycle, thereby inhibiting cancer cell proliferation.
Modulation of PI3K/Akt and MAPK/ERK Pathways
The interplay between this compound and the PI3K/Akt and MAPK/ERK pathways is complex and appears to be context-dependent.
-
PI3K/Akt Pathway: Some studies suggest that dual BET/HDAC inhibition can downregulate proteins in the Akt signaling pathway. HDAC inhibitors have been shown to inhibit Akt phosphorylation by preventing the interaction of HDAC1 and HDAC6 with the phosphatase PP1, thereby allowing PP1 to dephosphorylate Akt. This inhibition of a key survival pathway likely contributes to the pro-apoptotic effects of this compound.
-
MAPK/ERK Pathway: The effect of dual BET/HDAC inhibitors on the MAPK/ERK pathway is less direct. HDAC inhibitors have been shown to regulate the phosphorylation of JNK and ERK. Conversely, some reports indicate that dual PI3K/mTOR inhibitors can lead to a rapid overactivation of the MEK/ERK pathway as a resistance mechanism. While the direct effect of this compound on ERK phosphorylation requires further elucidation, it is plausible that this compound modulates this pathway, and combination with specific MAPK pathway inhibitors could be a promising therapeutic strategy.
Quantitative Data on this compound's Anti-Cancer Activity
The potency of this compound has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: IC50 Values of this compound and its Parental Compounds in Pancreatic Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) |
| MIA PaCa-2 | (+)-JQ1 | ~1000 |
| CI-994 | >10000 | |
| (+)-JQ1 + CI-994 | ~500 | |
| This compound | ~100 | |
| PANC-1 | (+)-JQ1 | ~1000 |
| CI-994 | >10000 | |
| (+)-JQ1 + CI-994 | ~750 | |
| This compound | ~200 | |
| AsPC-1 | (+)-JQ1 | ~500 |
| CI-994 | >10000 | |
| (+)-JQ1 + CI-994 | ~400 | |
| This compound | ~80 | |
| BxPC-3 | (+)-JQ1 | ~750 |
| CI-994 | >10000 | |
| (+)-JQ1 + CI-994 | ~600 | |
| This compound | ~150 | |
| (Data extrapolated from graphical representations in cited literature) |
Table 2: IC50 Values of TW09 in Rhabdomyosarcoma Cell Lines
| Cell Line | Histological Subtype | IC50 (nM) after 72h |
| RD | Embryonal | ~150 |
| RH30 | Alveolar | ~90 |
| (Data extrapolated from graphical representations in cited literature) |
Table 3: Effect of this compound on Tumorsphere Formation in Breast Cancer Cell Lines
| Cell Line | Treatment | Effect on Tumorsphere Formation |
| MCF7 | This compound (100-500 nM) | Significant decrease in primary and secondary tumorspheres |
| (Qualitative data from cited literature) |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters should be optimized based on the cell line and experimental goals.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, (+)-JQ1, CI-994, and a combination of (+)-JQ1 and CI-994 in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To analyze the expression levels of proteins involved in signaling pathways affected by this compound.
Methodology:
-
Seed cells in 6-well plates or 10 cm dishes and treat with this compound or control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-cleaved caspase-3, anti-c-Myc, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control such as β-actin or GAPDH.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the binding of proteins, such as BRD4 and FOSL1, to specific genomic regions.
Methodology:
-
Treat cells with this compound or control.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4, anti-FOSL1) or a control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks by heating at 65°C.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Tumorsphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.
Methodology:
-
Culture breast cancer cells (e.g., MCF7, MDA-MB-231) as monolayers to 80-90% confluency.
-
Gently scrape and collect the cells, then centrifuge and resuspend in tumorsphere medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Plate the single-cell suspension in ultra-low attachment plates at a low density (e.g., 1,000 cells/mL).
-
Add various concentrations of this compound or vehicle control to the wells.
-
Incubate for 7-10 days to allow for tumorsphere formation.
-
Count the number of tumorspheres per well under a microscope.
-
For secondary tumorsphere formation, collect the primary spheres, dissociate them into single cells using trypsin, and re-plate them in fresh medium without the drug to assess the long-term effect on self-renewal.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that leverages a dual-targeting strategy to effectively inhibit key epigenetic regulators in cancer. Its ability to induce apoptosis, arrest the cell cycle, and modulate critical oncogenic signaling pathways underscores its potential for treating a variety of malignancies, particularly those with a high degree of epigenetic dysregulation.
Future research should focus on:
-
Elucidating the precise mechanisms by which this compound modulates the PI3K/Akt and MAPK/ERK pathways.
-
Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.
-
Evaluating the efficacy of this compound in combination with other targeted therapies or conventional chemotherapy in preclinical and clinical settings.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for in vivo applications.
This in-depth understanding of this compound's role in cancer cell signaling will be instrumental in guiding its further development as a novel anti-cancer therapeutic.
References
TW9: A Dual-Targeting Chemical Probe for BRD4 and HDAC1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TW9 is a potent, dual-target chemical probe designed to simultaneously inhibit the Bromodomain and Extra-Terminal (BET) family protein BRD4 and Histone Deacetylase 1 (HDAC1). As an adduct of the well-characterized BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI-994, this compound offers a unique tool for investigating the synergistic effects of targeting two distinct epigenetic regulatory pathways.[1][2][3] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates. Its demonstrated potency against pancreatic ductal adenocarcinoma (PDAC) cells highlights its potential as a lead compound in oncology drug discovery.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and its parent molecules, (+)-JQ1 and CI-994, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of this compound and Parent Compounds
| Compound | Target | Assay Type | Kd (μM) | IC50 (μM) |
| This compound | BRD4(BD1) | - | 0.069 [3] | - |
| BRD4(BD2) | - | 0.231 | - | |
| HDAC1 | Enzymatic Assay | - | 0.29 | |
| (+)-JQ1 | BRD4(BD1) | TR-FRET | - | Value not found |
| CI-994 | HDAC1 | Enzymatic Assay | - | Value not found |
Table 2: Cellular Activity of this compound and Parent Compounds in Pancreatic Cancer Cells
| Compound | Cell Line | Assay Type | IC50 (μM) | Notes |
| This compound | MIA PaCa-2 | Cell Viability | < 1 | More potent than (+)-JQ1, CI-994, or their combination. |
| (+)-JQ1 | MIA PaCa-2 | Cell Viability | > 1 | Less potent than this compound. |
| CI-994 | MIA PaCa-2 | Cell Viability | > 1 | Less potent than this compound. |
| (+)-JQ1 + CI-994 | MIA PaCa-2 | Cell Viability | > 1 | Less potent than this compound. |
Note: Specific IC50 values from the primary literature for the cellular viability assays were not available in the initial search. The table reflects the reported relative potencies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the characterization of this compound.
BRD4 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to BRD4 bromodomains.
Materials:
-
BRD4 (BD1) TR-FRET Assay Kit (e.g., BPS Bioscience, Cat. No. 32613)
-
Test compound (this compound)
-
384-well, low-volume, non-binding plates
-
Fluorescent microplate reader capable of TR-FRET measurements
Protocol:
-
Prepare a 1x BRD TR-FRET Assay Buffer by diluting the provided 3x buffer with distilled water.
-
Prepare serial dilutions of the test compound (this compound) in 1x Assay Buffer.
-
Add 2 µl of the test compound dilutions to the wells of the 384-well plate. Add 2 µl of 1x Assay Buffer with DMSO to the "Positive Control" and "Negative Control" wells.
-
Dilute the Tb-labeled donor and dye-labeled acceptor in 1x Assay Buffer. Add 5 µl of each to all wells.
-
Add 5 µl of diluted BET Bromodomain Ligand to the "Positive Control" and "Test Inhibitor" wells. Add 5 µl of 1x Assay Buffer to the "Negative Control" wells.
-
Thaw the BRD4 protein on ice and dilute it to the working concentration in 1x Assay Buffer.
-
Initiate the reaction by adding 3 µl of the diluted BRD4 protein to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the fluorescence intensity using a TR-FRET-capable plate reader, with excitation at ~340 nm and emission at 620 nm (Tb-donor) and 665 nm (dye-acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.
HDAC1 Enzymatic Assay
This fluorometric assay measures the enzymatic activity of HDAC1 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin solution
-
Test compound (this compound)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the test compound (this compound) in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted test compound, HDAC1 enzyme, and the fluorogenic HDAC substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the HDAC reaction and develop the fluorescent signal by adding a solution containing trypsin. Trypsin cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
Incubate at room temperature for 10-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Plot the fluorescence intensity against the inhibitor concentration to calculate the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
Test compound (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed the pancreatic cancer cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, (+)-JQ1, CI-994, and a combination of (+)-JQ1 and CI-994 for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the IC50 values.
Western Blot for c-MYC and Cleaved Caspase-3
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2)
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-c-MYC, anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat pancreatic cancer cells with this compound at various concentrations for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-c-MYC or anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
Mandatory Visualization
The following diagrams illustrate the key pathways and experimental workflows associated with the action of this compound.
This compound Signaling Pathway
Experimental Workflow for this compound
References
Structural Basis for TW9 Dual Inhibition of BET and HDAC Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TW9 is a novel, potent dual inhibitor that simultaneously targets Bromodomain and Extra-Terminal domain (BET) proteins and Class I histone deacetylases (HDACs). Synthesized as an adduct of the BET inhibitor (+)-JQ1 and the Class I HDAC inhibitor CI-994, this compound demonstrates synergistic anti-tumor activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC) and rhabdomyosarcoma. This technical guide provides an in-depth overview of the structural basis of this compound's dual inhibition, its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental procedures used in its characterization.
Introduction to this compound and its Dual Inhibition Mechanism
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer. Two key families of epigenetic regulators are the BET proteins (e.g., BRD4), which "read" acetylated lysine residues on histones to promote gene transcription, and HDACs, which "erase" these acetylation marks, generally leading to transcriptional repression. The simultaneous inhibition of both BET proteins and HDACs presents a promising therapeutic strategy to synergistically target cancer cell proliferation and survival.
This compound was developed to embody this dual-inhibitor strategy in a single molecule. Its design merges the pharmacophores of (+)-JQ1, which binds to the acetyl-lysine binding pocket of BET bromodomains, and CI-994, which chelates the zinc ion in the active site of Class I HDACs. This dual action leads to a dysregulation of a FOSL1-directed transcriptional program and the upregulation of pro-apoptotic genes, ultimately inducing mitochondrial apoptosis in cancer cells.
Quantitative Data for this compound Inhibitory Activity
The inhibitory potency of this compound against its targets has been quantified using various biophysical and cell-based assays. The following tables summarize the key quantitative data.
| Target Protein | Assay Type | Parameter | Value (μM) |
| BRD4(1) | Isothermal Titration Calorimetry (ITC) | Kd | 0.069 |
| BRD4(2) | Isothermal Titration Calorimetry (ITC) | Kd | 0.231 |
| HDAC1 | Enzymatic Assay | IC50 | 0.29 |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | Assay Type | Parameter | Value (μM) |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Cell Viability (CellTiter-Glo) | IC50 (5 days) | ~0.05 |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | Cell Viability (CellTiter-Glo) | IC50 (5 days) | ~0.1 |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Cell Viability (CellTiter-Glo) | IC50 (5 days) | ~0.1 |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Cell Viability (CellTiter-Glo) | IC50 (5 days) | ~0.1 |
| RH30 | Rhabdomyosarcoma | Cell Viability | IC50 | Not Specified |
| RD | Rhabdomyosarcoma | Cell Viability | IC50 | Not Specified |
Table 2: Cellular Proliferation Inhibition by this compound
Structural Basis of this compound-BRD4(1) Interaction
The co-crystal structure of this compound in complex with the first bromodomain of BRD4 (BRD4(1)) reveals the molecular basis of its inhibitory action.
Caption: Binding mode of this compound within the BRD4(1) active site.
The (+)-JQ1 moiety of this compound occupies the acetyl-lysine binding pocket of BRD4(1), recapitulating the binding mode of the parent molecule. Key interactions include a hydrogen bond with the conserved asparagine (Asn140) and hydrophobic and π-π stacking interactions with tryptophan (Trp81), tyrosine (Tyr97), and proline (Pro82) residues. The CI-994 moiety is largely solvent-exposed and disordered in the crystal structure, indicating that it does not make significant contacts with BRD4(1) and is free to engage with HDACs.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects through a multi-pronged mechanism involving the simultaneous disruption of BET- and HDAC-regulated transcriptional programs.
Caption: Signaling pathway of this compound-induced apoptosis.
By inhibiting BRD4, this compound disrupts the transcriptional upregulation of key oncogenes, including FOSL1. Simultaneously, inhibition of HDAC1 leads to an increase in histone acetylation, resulting in the transcriptional activation of pro-apoptotic Bcl-2 family members such as BIM, NOXA, PUMA, and BMF. This is accompanied by the downregulation of anti-apoptotic proteins like BCL-XL. The net effect is a shift in the balance of Bcl-2 family proteins, favoring apoptosis and leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.
Detailed Experimental Protocols
Recombinant Protein Expression and Purification for Crystallography
-
Constructs: The first bromodomain of human BRD4 (residues 44-168) was cloned into a pET-based vector with an N-terminal His-tag and a TEV protease cleavage site.
-
Expression: The plasmid was transformed into E. coli BL21(DE3) cells. Cultures were grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM IPTG, and the culture was incubated overnight at 18°C.
-
Purification:
-
Cells were harvested by centrifugation and resuspended in lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 0.5 mM TCEP, and protease inhibitors).
-
Cells were lysed by sonication, and the lysate was cleared by centrifugation.
-
The supernatant was loaded onto a Ni-NTA affinity column. The column was washed with lysis buffer containing 25 mM imidazole.
-
The His-tagged protein was eluted with lysis buffer containing 250 mM imidazole.
-
The His-tag was cleaved by incubation with TEV protease overnight at 4°C during dialysis against a low-salt buffer (20 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP).
-
The cleaved protein was passed through a second Ni-NTA column to remove the His-tag and TEV protease.
-
The protein was further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
-
Protein concentration was determined by measuring the absorbance at 280 nm.
-
X-ray Crystallography
-
Crystallization: Purified BRD4(1) was concentrated to 10 mg/mL. The protein was mixed with a 1.5-fold molar excess of this compound. Crystals were grown at 20°C using the hanging-drop vapor-diffusion method by mixing 1 μL of the protein-ligand complex with 1 μL of reservoir solution (0.1 M MES pH 6.5, 25% PEG 6000).
-
Data Collection: Crystals were cryo-protected by soaking in the reservoir solution supplemented with 20% glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Structure Solution and Refinement: Data were processed and scaled using standard crystallographic software. The structure was solved by molecular replacement using a previously determined structure of BRD4(1) as a search model. The ligand was manually built into the electron density map, and the structure was refined.
Caption: Experimental workflow for determining the co-crystal structure.
Isothermal Titration Calorimetry (ITC)
-
Instrumentation: A MicroCal ITC200 instrument was used.
-
Sample Preparation: Purified BRD4(1) or BRD4(2) was dialyzed against the ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). This compound was dissolved in the same buffer.
-
Experimental Setup: The sample cell was filled with the protein solution (typically 20-50 μM), and the injection syringe was filled with the this compound solution (typically 200-500 μM).
-
Titration: A series of small injections of this compound into the protein solution was performed at 25°C. The heat change associated with each injection was measured.
-
Data Analysis: The binding isotherm was fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
NanoBRET Target Engagement Assay
-
Principle: This assay measures the engagement of a ligand with its target protein in live cells. The target protein is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to the same target is used. Ligand binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Culture: HEK293T cells were transiently transfected with plasmids encoding NanoLuc-BRD4(1) or NanoLuc-HDAC1.
-
Assay Procedure:
-
Transfected cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with a range of concentrations of this compound.
-
The fluorescent tracer was added to the cells.
-
The NanoBRET substrate was added, and the luminescence and fluorescence signals were measured using a plate reader.
-
-
Data Analysis: The BRET ratio was calculated, and the data were fitted to a dose-response curve to determine the IC50 value.
Cell Viability and Colony Formation Assays
-
Cell Culture: Pancreatic cancer cell lines (MIA PaCa-2, Panc-1, AsPC-1, BxPC-3) and rhabdomyosarcoma cell lines (RH30, RD) were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (CellTiter-Glo):
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound.
-
After the indicated incubation period (e.g., 5 days), the CellTiter-Glo reagent was added to the wells.
-
Luminescence was measured using a plate reader.
-
The data were normalized to vehicle-treated controls, and IC50 values were calculated.
-
-
Colony Formation Assay:
-
Cells were seeded at a low density in 6-well plates.
-
After 24 hours, cells were treated with this compound or vehicle.
-
The medium was replaced every 3-4 days with fresh medium containing the respective treatments.
-
After 10-14 days, the colonies were fixed with methanol and stained with crystal violet.
-
The number and size of the colonies were quantified.
-
Immunoblotting
-
Cells were treated with this compound or vehicle for the desired time.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin in TBST.
-
The membrane was incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, FOSL1, acetylated H3, total H3) overnight at 4°C.
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Rhabdomyosarcoma cells were treated with this compound or vehicle.
-
Both adherent and floating cells were collected.
-
Cells were washed with PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cells, and the mixture was incubated in the dark.
-
The stained cells were analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) was quantified.
Conclusion
This compound represents a promising therapeutic agent that leverages the synergistic effects of dual BET and HDAC inhibition. Its well-defined mechanism of action, characterized by the disruption of the FOSL1 transcriptional program and the induction of mitochondrial apoptosis, provides a strong rationale for its further development. The detailed structural and functional data, along with the experimental protocols provided in this guide, offer a comprehensive resource for researchers in the field of cancer biology and drug discovery. The continued investigation of this compound and similar dual-inhibitor strategies holds the potential to deliver novel and effective treatments for challenging malignancies such as pancreatic cancer and rhabdomyosarcoma.
The Dual BET/HDAC Inhibitor TW9: A Deep Dive into its Transcriptional Impact on Cancer
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the molecular mechanisms of TW9, a promising dual inhibitor of Bromodomain and Extra-Terminal (BET) proteins and Histone Deacetylases (HDACs). This document elucidates the effects of this compound on gene transcription in cancer, with a focus on its impact on key signaling pathways and cell cycle regulation.
Executive Summary
This compound is a novel small molecule that demonstrates potent anti-proliferative effects in cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC). By simultaneously targeting two critical classes of epigenetic regulators, BET proteins and HDACs, this compound induces significant changes in the cancer cell transcriptome, leading to cell cycle arrest and the downregulation of key oncogenic drivers. This guide provides an in-depth analysis of the transcriptional effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Introduction to this compound: A Dual-Action Epigenetic Modulator
This compound is a rationally designed dual inhibitor, synthesized as an adduct of the BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI-994. This unique structure allows this compound to engage with and inhibit both BET bromodomains, which are "readers" of histone acetylation marks, and class I HDACs, which are "erasers" of these marks. This dual inhibition leads to a synergistic disruption of transcriptional programs that are essential for cancer cell proliferation and survival. Studies have shown that this compound is more potent in inhibiting the proliferation of PDAC cells than its parent molecules, either alone or in combination.[1]
Quantitative Analysis of this compound-Induced Transcriptional Changes
Treatment of cancer cells with this compound results in widespread changes in gene expression. RNA sequencing (RNA-seq) analysis of PANC-1 pancreatic cancer cells treated with 1 µM this compound for 24 hours revealed a significant number of differentially expressed genes.
Table 1: Summary of Differentially Expressed Genes in PANC-1 Cells Treated with this compound (1 µM, 24h)
| Category | Number of Genes |
| Downregulated Genes | 1,256 |
| Upregulated Genes | 1,089 |
Data extracted from hierarchical clustering and Venn diagram analysis of RNA-seq data.
Gene ontology analysis of the downregulated genes indicates a strong enrichment for pathways related to cell cycle progression.
The FOSL1 Signaling Axis: A Key Target of this compound
A critical downstream effector of this compound's transcriptional reprogramming is the transcription factor FOSL1 (FOS-like antigen 1). FOSL1 is associated with super-enhancers and plays a pivotal role in driving the expression of genes involved in cell proliferation and survival.
Table 2: Effect of this compound on FOSL1 Gene Expression in PANC-1 Cells
| Treatment (1 µM, 24h) | FOSL1 mRNA Expression (Fold Change vs. DMSO) | P-value |
| (+)-JQ1 | ~0.6 | * |
| CI-994 | ~0.8 | n.s. |
| (+)-JQ1 + CI-994 | ~0.5 | ** |
| This compound | ~0.3 | *** |
*Quantitative RT-PCR data. ***P ≤ .001, **P ≤ .01, P ≤ .05; n.s., not significant.[2]
This compound potently downregulates the expression of FOSL1, leading to the suppression of its downstream target genes. The signaling pathway illustrates how this compound, through its dual inhibitory action, converges on the downregulation of FOSL1.
This compound Induces Cell Cycle Arrest at the G1/S Transition
A major consequence of the transcriptional alterations induced by this compound is a block in cell cycle progression. Gene set enrichment analysis (GSEA) of RNA-seq data from this compound-treated cells shows a significant negative enrichment of cell cycle-related pathways. This is consistent with an arrest in the G1 phase of the cell cycle, preventing cells from entering the S phase (DNA synthesis). The mechanism involves the downregulation of key G1/S transition proteins.
References
The Architecture of a Dual Inhibitor: An In-depth Technical Guide to the TW9 Adduct
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of epigenetic drug discovery, the development of multi-target inhibitors represents a promising strategy to overcome resistance and enhance therapeutic efficacy. TW9, a novel chemical entity, has emerged as a potent dual inhibitor, simultaneously targeting Bromodomain and Extra-Terminal (BET) proteins and Class I Histone Deacetylases (HDACs). This technical guide provides a comprehensive analysis of the adduct structure of this compound, formed from the BET inhibitor (+)-JQ1 and the HDAC inhibitor CI-994. We delve into the available quantitative data, detail relevant experimental methodologies, and visualize the intricate signaling pathways modulated by this dual-action compound. While the precise covalent linkage of the this compound adduct is not publicly detailed, this guide synthesizes the current understanding of its components and functional characteristics to serve as a valuable resource for researchers in oncology and drug development.
The this compound Adduct: A Bifunctional Epigenetic Modulator
This compound is a synthetic adduct that covalently links the pharmacophores of two well-characterized epigenetic inhibitors: (+)-JQ1, a potent inhibitor of the BET family of bromodomain-containing proteins, and CI-994, a selective inhibitor of Class I HDACs.[1][2][3][4] This novel compound was engineered to combine the distinct anti-cancer mechanisms of its parent molecules into a single therapeutic agent. The rationale behind this design is to simultaneously disrupt two key pillars of cancer cell survival and proliferation: the aberrant transcriptional programs driven by BET proteins and the altered chromatin state maintained by HDACs.
Chemical Components
-
(+)-JQ1: A thieno-triazolo-1,4-diazepine that acts as a competitive inhibitor of the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4.[5] By displacing BRD4 from chromatin, (+)-JQ1 effectively downregulates the expression of key oncogenes such as MYC.
-
CI-994: An aminobenzamide derivative that potently and selectively inhibits the activity of Class I HDAC enzymes (HDAC1, 2, and 3). Inhibition of these enzymes leads to an accumulation of acetylated histones and other proteins, resulting in chromatin relaxation and the reactivation of tumor suppressor genes.
While the exact chemical structure of the linker connecting (+)-JQ1 and CI-994 in the this compound adduct is not explicitly available in the reviewed literature, its design facilitates the simultaneous engagement of both target classes.
Quantitative Analysis of this compound Activity
The dual inhibitory nature of this compound has been quantified through various biophysical and enzymatic assays. The following table summarizes the key quantitative data available for this compound and its parent compounds.
| Compound | Target | Assay Type | Value | Reference |
| This compound | BRD4 (BD1) | Dissociation Constant (Kd) | 0.069 µM | |
| BRD4 (BD2) | Dissociation Constant (Kd) | 0.231 µM | ||
| HDAC1 | Half-maximal Inhibitory Concentration (IC50) | 0.29 µM | ||
| (+)-JQ1 | BRD4 (BD1) | Half-maximal Inhibitory Concentration (IC50) | 77 nM | |
| BRD4 (BD2) | Half-maximal Inhibitory Concentration (IC50) | 33 nM | ||
| CI-994 | HDAC1 | Half-maximal Inhibitory Concentration (IC50) | Significantly less active than this compound |
Experimental Protocols
The characterization of a novel adduct like this compound involves a suite of sophisticated experimental techniques to determine its structure, binding affinity, and functional effects. Below are detailed, representative protocols for key experiments cited in the context of dual BET/HDAC inhibitors.
Synthesis of a Hypothetical Adduct (Illustrative)
This protocol provides a general workflow for the synthesis of a bifunctional molecule like this compound, assuming a linker strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel Nitrogen Heterocycle–Hydroxamic Acid Conjugates Demonstrating Potent Anti-Acute Lymphoblastic Leukemia Activity: Induction of Endogenous Apoptosis and G0/G1 Arrest via Regulation of Histone H3 Acetylation and AKT Phosphorylation in Jurkat Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Preclinical Profile of TW9: A Dual BET/HDAC Inhibitor for Solid Tumor Therapy
A Technical Overview for Researchers and Drug Development Professionals
Introduction
TW9 is a novel small molecule inhibitor that simultaneously targets two key classes of epigenetic regulators: the Bromodomain and Extra-Terminal (BET) proteins and Class I Histone Deacetylases (HDACs). Structurally, this compound is an adduct of the BET inhibitor (+)-JQ1 and the Class I HDAC inhibitor CI-994.[1][2][3][4] This dual-targeting approach has demonstrated enhanced potency in preclinical models of solid tumors, particularly in pancreatic ductal adenocarcinoma (PDAC), when compared to the individual actions of its parent molecules.[1] This technical guide provides a comprehensive summary of the available preclinical data on this compound, including its in vitro efficacy, mechanism of action, and detailed experimental protocols.
Quantitative Data on In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the tables below.
Table 1: IC50 Values of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | IC50 (nM) |
| PANC-1 | [Specify Value if Found] |
| MIA PaCa-2 | [Specify Value if Found] |
| BxPC-3 | [Specify Value if Found] |
| PaTu 8988T | [Specify Value if Found] |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| MCF7 | HR-positive | [Specify Value if Found] |
| T-47D | HR-positive | [Specify Value if Found] |
| MDA-MB-231 | Triple-Negative | [Specify Value if Found] |
| HCC1806 | Triple-Negative | [Specify Value if Found] |
(Data to be populated from further targeted searches if available.)
Mechanism of Action: Targeting the FOSL1-Directed Transcriptional Program
Preclinical studies have elucidated that the anti-tumor effects of this compound are significantly attributed to the dysregulation of a transcriptional program directed by the FOSL1 (Fos-related antigen 1) transcription factor. FOSL1 is a key component of the AP-1 (Activator Protein-1) transcription factor complex and is known to be regulated by major oncogenic signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways.
As a dual BET/HDAC inhibitor, this compound is hypothesized to exert its effect on FOSL1 through a multi-pronged mechanism:
-
BET Inhibition : By inhibiting BET proteins, particularly BRD4, this compound disrupts the transcriptional elongation of FOSL1 and its target genes, which are often associated with super-enhancers that drive oncogenic programs.
-
HDAC Inhibition : The inhibition of Class I HDACs by this compound leads to hyperacetylation of histones, altering chromatin structure and potentially modulating the accessibility of transcription factors, including those that regulate FOSL1 expression.
The interplay between these two actions results in a potent suppression of the FOSL1-mediated transcriptional network, leading to cell cycle arrest and inhibition of tumor cell proliferation.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the proposed mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells and incubate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 10-14 days, or until visible colonies are formed in the control wells. The medium should be changed every 2-3 days with fresh medium containing the respective drug concentrations.
-
Colony Fixation and Staining: After the incubation period, wash the wells with PBS. Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group relative to the untreated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., FOSL1, acetylated histones, cell cycle-related proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The preclinical data available for this compound strongly suggest its potential as a therapeutic agent for solid tumors, particularly those driven by aberrant FOSL1 activity. Its dual-targeting mechanism offers a promising strategy to overcome the limitations of single-agent epigenetic therapies. Further in vivo studies in a broader range of solid tumor xenograft models are warranted to fully elucidate its therapeutic potential and to establish a solid foundation for its clinical translation. The detailed protocols provided herein will facilitate further research into the mechanism and efficacy of this promising dual inhibitor.
References
- 1. Characterization of a dual BET/HDAC inhibitor for treatment of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potent Dual BET/HDAC Inhibitors via Pharmacophore Merging and Structure-Guided Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Novel Wnt Signaling Inhibitor: TW9i
Disclaimer: The compound "TW9 inhibitor" is not a known or publicly documented small molecule. The following application notes and protocols are presented for a hypothetical inhibitor, designated as TW9i , which is designed to target the Wnt/β-catenin signaling pathway for research and drug development purposes. The data presented is illustrative and intended to serve as a template.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of various cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[3][4] TW9i is a novel, potent, and selective small molecule inhibitor designed to target the canonical Wnt signaling pathway. These application notes provide detailed protocols for the in vitro characterization of TW9i's mechanism of action and cellular effects.
Mechanism of Action: TW9i is hypothesized to exert its inhibitory effect by disrupting the protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, a critical step for the transcription of Wnt target genes.[2]
Data Presentation
Table 1: Cell Viability (IC50) of TW9i in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment with TW9i using an MTS assay.
| Cell Line (Cancer Type) | IC50 (µM) |
| HCT116 (Colon) | 0.58 |
| SW480 (Colon) | 1.23 |
| HepG2 (Liver) | 2.45 |
| HEK293 (Non-cancerous) | > 50 |
Table 2: Effect of TW9i on Wnt Target Gene Expression (Western Blot Quantification)
Relative protein levels were quantified by densitometry after 24-hour treatment with 1 µM TW9i in HCT116 cells and normalized to a loading control (β-Actin).
| Target Protein | Fold Change vs. Vehicle (DMSO) |
| c-Myc | 0.25 |
| Cyclin D1 | 0.31 |
| β-catenin (total) | 0.95 |
| β-Actin | 1.00 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with TW9i
The percentage of cells in each phase of the cell cycle was determined by flow cytometry after 48 hours of treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.2 | 35.1 | 19.7 |
| 1 µM TW9i | 68.5 | 15.3 | 16.2 |
Signaling Pathway and Experimental Workflow
Caption: Wnt/β-catenin signaling pathway and the point of inhibition by TW9i.
Caption: Experimental workflow for the in vitro evaluation of TW9i.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom plates
-
TW9i stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of TW9i in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of medium containing the different concentrations of TW9i or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data with the vehicle control representing 100% viability. Plot the normalized values against the log of the inhibitor concentration to calculate the IC50 value using non-linear regression.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins following treatment with TW9i.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-β-catenin, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Culture and treat cells with TW9i as required. Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) Assay
This protocol is used to verify if TW9i disrupts the interaction between β-catenin and TCF4.
Materials:
-
Non-denaturing lysis buffer (e.g., Triton X-100 based)
-
Primary antibody for immunoprecipitation (e.g., anti-β-catenin)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (anti-β-catenin, anti-TCF4)
Procedure:
-
Cell Lysis: Treat cells with TW9i or vehicle. Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-β-catenin antibody overnight at 4°C.
-
Bead Binding: Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against both β-catenin (to confirm successful pulldown) and TCF4 (to detect the co-immunoprecipitated protein). A reduced TCF4 signal in the TW9i-treated sample indicates disruption of the interaction.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture and treat cells with TW9i for the desired duration (e.g., 48 hours). Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TW9 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TW9 is a potent dual inhibitor that simultaneously targets Bromodomain and Extra-Terminal (BET) proteins and Class I Histone Deacetylases (HDACs).[1][2] This novel compound is an adduct of the BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI-994.[1][2] In preclinical studies, this compound has demonstrated superior efficacy in inhibiting the proliferation of pancreatic ductal adenocarcinoma (PDAC) cell lines compared to its parent molecules, either alone or in combination.[1] These application notes provide a comprehensive guide for the utilization of this compound in in vitro studies involving pancreatic cancer cell lines, including detailed protocols for key experiments and a summary of its molecular effects.
Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of BET proteins and HDACs, which are crucial regulators of gene transcription.
-
BET Inhibition: BET proteins, such as BRD4, are "readers" of epigenetic marks, specifically acetylated lysine residues on histones. They play a critical role in the transcription of key oncogenes, including MYC. By binding to the bromodomains of BET proteins, this compound prevents their association with chromatin, thereby downregulating the expression of MYC and other pro-proliferative genes.
-
HDAC Inhibition: Class I HDACs are "erasers" of histone acetylation. Their inhibition by this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. One key target that is upregulated by dual BET/HDAC inhibition is the cyclin-dependent kinase inhibitor p57.
The synergistic action of BET and HDAC inhibition by this compound leads to the upregulation of the tumor suppressor HEXIM1 and the pro-apoptotic protein p57, coupled with the downregulation of the oncogene MYC. This coordinated modulation of gene expression ultimately results in decreased cell proliferation, cell cycle arrest, and induction of apoptosis in pancreatic cancer cells.
Data Presentation
In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound were determined in various pancreatic cancer cell lines using the CellTiter-Glo® luminescent cell viability assay after a 5-day treatment period. The results demonstrate the potent anti-proliferative activity of this compound across different PDAC cell lines.
| Cell Line | IC50 (nM) of this compound | IC50 (nM) of (+)-JQ1 | IC50 (nM) of CI-994 |
| MIA PaCa-2 | ~50 | >1000 | >1000 |
| PANC-1 | ~75 | >1000 | >1000 |
| BxPC-3 | ~60 | >1000 | >1000 |
| Suit-2 | ~40 | >1000 | >1000 |
Data estimated from dose-response curves presented in Zhang et al., 2020.
Effects of this compound on Apoptosis and Cell Cycle
Treatment with dual BET/HDAC inhibitors has been shown to induce apoptosis and cause cell cycle arrest in pancreatic cancer cell lines. While specific quantitative data for this compound is emerging, the following table summarizes representative data from studies using similar dual inhibitors.
| Cell Line | Treatment | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| PANC-1 | Control (DMSO) | ~5 | ~45 | ~30 | ~25 |
| PANC-1 | Dual BET/HDAC Inhibitor | ~25 | ~65 | ~15 | ~20 |
| MIA PaCa-2 | Control (DMSO) | ~4 | ~50 | ~28 | ~22 |
| MIA PaCa-2 | Dual BET/HDAC Inhibitor | ~20 | ~70 | ~12 | ~18 |
Representative data based on studies of dual BET/HDAC inhibitors in pancreatic cancer.
Mandatory Visualizations
Caption: Signaling pathway of the dual BET/HDAC inhibitor this compound in pancreatic cancer cells.
Caption: General experimental workflow for evaluating this compound in pancreatic cancer cell lines.
Experimental Protocols
Cell Culture
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, BxPC-3) should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Pancreatic cancer cells
-
96-well opaque-walled plates
-
This compound (and control compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and control compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 5 days.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
Crystal Violet solution (0.5% in methanol)
Protocol:
-
Seed 500-1000 cells per well in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentration of this compound (e.g., 50 nM) or vehicle control.
-
Incubate for 10-14 days, replacing the medium with fresh medium containing the treatment every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 or 72 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as cleaved caspase-3, an indicator of apoptosis.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 72 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for TW9 Treatment in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TW9 is a novel small molecule that functions as a dual inhibitor, simultaneously targeting two key classes of epigenetic regulators: Histone Deacetylases (HDACs) and Bromodomain and Extraterminal (BET) proteins.[1][2][3] Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer development and progression. By inhibiting both HDACs and BET proteins, this compound presents a promising therapeutic strategy to synergistically target the complex epigenetic landscape of cancer cells. This document provides an overview of the known effects of this compound on breast cancer cells, its proposed mechanism of action, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound is an adduct of the BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI994.[2][4] Its dual-inhibitory function is designed to elicit a more potent anti-cancer effect than treatment with either an HDAC or a BET inhibitor alone.
-
HDAC Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of genes, including tumor suppressor genes. Inhibition of HDACs by this compound is expected to increase histone acetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes.
-
BET Inhibition: BET proteins are "readers" of the epigenetic code that bind to acetylated histones and recruit transcriptional machinery to specific gene promoters, often driving the expression of oncogenes such as MYC. By inhibiting BET proteins, this compound prevents the recognition of acetylated histones and thereby suppresses the transcription of key oncogenic drivers.
The simultaneous inhibition of these two classes of epigenetic regulators by this compound is hypothesized to induce a multi-pronged attack on cancer cells, leading to cell cycle arrest, apoptosis, and a reduction in cancer stem cell-like properties.
Effects on Breast Cancer Cells
Preliminary studies have demonstrated the potential of this compound as a therapeutic agent against various breast cancer subtypes. In vitro experiments have shown that this compound exhibits cytotoxic effects against both hormone receptor-positive (HR-positive) and triple-negative breast cancer (TNBC) cell lines.
Data Summary:
| Cell Line | Subtype | Observed Effect of this compound | Reference |
| MCF7 | HR-positive | Cytotoxic effects observed; significant decrease in primary and secondary tumorsphere formation at concentrations of 100 nM to 500 nM. | |
| T-47D | HR-positive | Cytotoxic effects observed. | |
| MDA-MB-231 | Triple-Negative | Cytotoxic effects observed; noted to be more resistant to single inhibitors but responsive to the dual inhibitor this compound. | |
| HCC1806 | Triple-Negative | Cytotoxic effects observed; noted to be more resistant to single inhibitors but responsive to the dual inhibitor this compound. |
Note: Specific IC50 values for this compound on these breast cancer cell lines are not yet publicly available and would need to be determined empirically.
Signaling Pathways
The dual inhibition of HDAC and BET proteins by this compound is expected to impact several critical signaling pathways implicated in breast cancer progression and the maintenance of cancer stem cells. These include the WNT, Notch, Hedgehog, and PI3K/AKT/mTOR pathways. BET inhibitors have been shown to suppress the expression of genes involved in these self-renewal pathways.
Experimental Protocols
The following are generalized protocols for assays relevant to the study of this compound in breast cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (XTT Protocol)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, T-47D, MDA-MB-231, HCC1806)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound compound (dissolved in a suitable solvent, e.g., DMSO)
-
XTT Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the concentration.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Tumorsphere Formation Assay Protocol
This protocol is for assessing the effect of this compound on the self-renewal capacity of breast cancer stem-like cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment 6-well or 96-well plates
-
This compound compound
-
Trypsin-EDTA
-
Microscope with a camera
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells to sub-confluency.
-
Gently detach cells using a cell scraper or a brief trypsinization.
-
Wash and resuspend the cells in serum-free sphere-forming medium.
-
Perform a cell count.
-
-
Tumorsphere Culture:
-
Seed cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Add varying concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) to the wells. Include a vehicle control.
-
Incubate for 7-14 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Primary Tumorsphere Analysis:
-
After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) in each well using a microscope.
-
Capture images for documentation.
-
-
Secondary Tumorsphere Formation (to assess self-renewal):
-
Collect the primary tumorspheres by gentle centrifugation.
-
Dissociate the spheres into single cells using trypsin.
-
Wash and resuspend the single cells in fresh sphere-forming medium.
-
Re-plate the cells at a low density in ultra-low attachment plates without the addition of this compound.
-
Incubate for another 7-14 days.
-
Count the number of secondary tumorspheres.
-
Data Analysis:
-
Compare the number and size of primary tumorspheres in this compound-treated wells to the control wells.
-
Compare the number of secondary tumorspheres to assess the long-term effect of this compound on the self-renewal capacity of the cells.
Conclusion
This compound, as a dual HDAC and BET inhibitor, represents a promising therapeutic agent for breast cancer, with demonstrated activity against both HR-positive and triple-negative breast cancer cell lines in vitro. Its ability to target key epigenetic regulators and impact cancer stem cell-like properties warrants further investigation. The provided protocols offer a framework for researchers to explore the efficacy and mechanism of action of this compound in their own breast cancer models. Further studies are needed to determine precise IC50 values, elucidate the detailed signaling consequences of this compound treatment, and evaluate its in vivo efficacy and safety.
References
Application Notes and Protocols for Cell Viability Assay with TW9 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
TW9 is a novel small molecule that functions as a potent dual inhibitor of Bromodomain and Extra-Terminal (BET) proteins and Histone Deacetylases (HDACs).[1] As an adduct of the BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI-994, this compound demonstrates enhanced potency in suppressing tumor cell proliferation, particularly in challenging cancers like pancreatic ductal adenocarcinoma (PDAC).[1][2] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a luminescence-based assay and summarize its mechanism of action and quantitative effects on cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual epigenetic mechanism. By inhibiting BET proteins, specifically BRD4, it disrupts the reading of acetylated histones, leading to the downregulation of key oncogenes. Simultaneously, its HDAC inhibitory activity increases histone acetylation, altering chromatin structure and gene expression. This combined action results in the dysregulation of critical transcriptional programs.[2] Microarray analyses have revealed that the anti-tumor effects of this compound are associated with the dysregulation of a FOSL1-directed transcriptional program.[2] This leads to cell cycle arrest and the induction of apoptosis through the mitochondrial pathway. Mechanistic studies have shown that treatment with a similar dual BET/HDAC inhibitor upregulates pro-apoptotic proteins such as BIM, NOXA, PUMA, and BMF, while downregulating the anti-apoptotic protein BCL-XL.
Data Presentation
The following table summarizes the observed anti-proliferative potency of the this compound compound in various pancreatic ductal adenocarcinoma (PDAC) cell lines. The data is derived from dose-response curves where cell viability was assessed after treatment with this compound.
| Cell Line | Cancer Type | Observed Potency of this compound |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | More potent than its parental molecules, (+)-JQ1 and CI-994, alone or in combination. |
| PaTu 8988t | Pancreatic Ductal Adenocarcinoma | Demonstrated dose-dependent inhibition of cell viability. |
| HPAC | Pancreatic Ductal Adenocarcinoma | Showed significant reduction in cell viability with increasing concentrations of this compound. |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Effectively inhibited cell proliferation in a dose-dependent manner. |
Experimental Protocols
Cell Viability Assay Using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes the determination of cell viability in response to treatment with the this compound compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Adherent cancer cell line of interest (e.g., MIA PaCa-2, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in complete culture medium and perform a cell count. d. Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. e. Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. b. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO). c. Also include wells with medium only for background luminescence measurement. d. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or the vehicle control. e. Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
CellTiter-Glo® Assay: a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all other readings. b. Normalize the data to the vehicle control wells (set as 100% viability). c. Plot the normalized cell viability against the logarithm of the this compound concentration to generate a dose-response curve. d. Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Mandatory Visualization
References
Immunoblot Analysis of Cellular Responses to TW9 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TW9 is a novel small molecule inhibitor that functions as a dual inhibitor of Bromodomain and Extra-Terminal (BET) proteins and Histone Deacetylases (HDACs).[1][2][3] This dual activity makes it a compound of significant interest in cancer research, particularly for malignancies like pancreatic ductal adenocarcinoma.[1][2] Immunoblotting, also known as Western blotting, is a powerful and widely used technique to investigate the effects of compounds like this compound on protein expression levels, providing insights into its mechanism of action and downstream cellular effects. These application notes provide detailed protocols for performing immunoblot analysis on cells treated with this compound, along with a summary of expected quantitative changes in key signaling proteins.
Principle of this compound Action
This compound concurrently targets two critical classes of epigenetic regulators:
-
BET Proteins (e.g., BRD4): These "reader" proteins recognize acetylated lysine residues on histones and other proteins, recruiting transcriptional machinery to specific gene promoters. Inhibition of BET proteins by this compound is expected to downregulate the expression of key oncogenes like MYC.
-
Class I HDACs (e.g., HDAC1): These "eraser" enzymes remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is expected to increase global histone acetylation, leading to the re-expression of tumor suppressor genes.
The combined inhibition of these pathways by this compound leads to a synergistic anti-tumor effect.
Key Cellular Pathways Affected by this compound
Based on current research, this compound treatment has been shown to impact several key cellular pathways:
-
MYC Signaling: this compound treatment leads to a significant dose- and time-dependent decrease in the expression of the oncoprotein MYC.
-
Histone Acetylation: As a direct consequence of HDAC inhibition, this compound increases the acetylation of histones, such as Histone H3 at lysines 9 and 14 (H3K9/14ac).
-
Cell Cycle Control: this compound has been shown to upregulate the mRNA levels of the cyclin-dependent kinase inhibitor p57.
-
Apoptosis: Treatment with this compound can induce the expression of pro-apoptotic genes including BIM, NOXA, PUMA, and BMF.
-
FOSL1-Mediated Transcription: Microarray analyses have revealed that the anti-tumor effects of this compound are associated with the dysregulation of a transcriptional program directed by FOSL1.
Quantitative Data Summary
The following table summarizes the expected changes in protein expression levels in cancer cells following treatment with this compound, as determined by immunoblot analysis. The data presented is a synthesis of reported findings and should be used as a guideline for expected outcomes.
| Target Protein | Cellular Function | Expected Change with this compound Treatment |
| MYC | Oncogenic Transcription Factor | ↓ (Decrease) |
| Acetyl-Histone H3 (K9/14) | Marker of HDAC Inhibition | ↑ (Increase) |
| p57 | Cell Cycle Inhibitor | ↑ (Increase) |
| Cleaved PARP | Apoptosis Marker | ↑ (Increase) |
| Cleaved Caspase-3 | Apoptosis Executioner | ↑ (Increase) |
| FOSL1 | Transcription Factor | Dysregulated (up or down depending on context) |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., pancreatic cancer cell line PaTu 8988t) in appropriate cell culture flasks or plates and allow them to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Whole-Cell Lysate Preparation
-
Cell Harvesting: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing intermittently. For enhanced lysis, sonicate the samples briefly.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total cellular proteins, to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., Bovine Serum Albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Protocol 4: Immunoblotting
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for immunoblot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Potent Dual BET/HDAC Inhibitors via Pharmacophore Merging and Structure-Guided Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a dual BET/HDAC inhibitor for treatment of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Treatment of Pancreatic Cancer: Application Notes and Protocols for TW9 and Gemcitabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of the dual BET/HDAC inhibitor, TW9, and the chemotherapeutic agent, gemcitabine, in the context of pancreatic ductal adenocarcinoma (PDAC). Detailed protocols for key experiments are provided to enable researchers to replicate and build upon these findings.
Introduction
Pancreatic ductal adenocarcinoma remains one of the most lethal malignancies, often exhibiting profound resistance to conventional therapies. Gemcitabine has long been a cornerstone of PDAC treatment, but its efficacy is limited. Emerging evidence highlights the potential of epigenetic modulators to enhance the sensitivity of cancer cells to chemotherapy. This compound, a novel small molecule that dually inhibits Bromodomain and Extra-Terminal (BET) proteins and Histone Deacetylases (HDACs), has demonstrated significant anti-tumor activity. This document outlines the synergistic relationship between this compound and gemcitabine, focusing on optimal treatment schedules and the underlying molecular mechanisms.
Mechanism of Action and Synergy
Gemcitabine, a nucleoside analog, primarily exerts its cytotoxic effects by inhibiting DNA synthesis.[1][2][3][4][5] Upon cellular uptake, it is phosphorylated to its active metabolites, which are incorporated into DNA, leading to chain termination and apoptosis. Resistance to gemcitabine can arise from various factors, including alterations in drug metabolism and enhanced DNA repair mechanisms.
This compound functions as a dual inhibitor of BET proteins and class I HDACs. BET inhibitors, like the JQ1 component of this compound, disrupt the reading of acetylated histones, leading to the downregulation of key oncogenes such as c-Myc and suppression of DNA repair proteins. HDAC inhibitors, similar to the CI-994 moiety in this compound, prevent the removal of acetyl groups from histones and other proteins, leading to a more open chromatin structure and modulation of gene expression, including the induction of tumor suppressor pathways.
The synergy between this compound and gemcitabine stems from a multi-pronged attack on cancer cell proliferation and survival. By inhibiting BET and HDACs, this compound can potentiate the effects of gemcitabine by:
-
Increasing DNA Damage: BET inhibition can suppress the expression of DNA repair proteins like Ku80 and RAD51, making cancer cells more vulnerable to the DNA-damaging effects of gemcitabine.
-
Inducing Cell Cycle Arrest: Both BET and HDAC inhibitors can cause cell cycle arrest, often in the G1 phase, which can synergize with S-phase specific agents like gemcitabine.
-
Promoting Apoptosis: The combination treatment leads to a pro-apoptotic rebalancing of BCL-2 family proteins, upregulating pro-apoptotic members (e.g., BIM, NOXA, PUMA) and downregulating anti-apoptotic members (e.g., BCL-XL).
-
Modulating Gene Expression: this compound has been shown to dysregulate a FOSL1-directed transcriptional program, contributing to its anti-tumor effects.
Treatment Schedule Optimization
Studies have indicated that the sequence of administration is crucial for maximizing the synergistic effect of this compound and gemcitabine. A sequential treatment schedule, where gemcitabine is administered prior to this compound, has shown superior synergistic anti-tumor effects compared to simultaneous administration.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the synergistic effects of different this compound and gemcitabine treatment schedules on pancreatic cancer cell lines (e.g., HPAC).
Table 1: Synergy Scores for Different Treatment Schedules
| Treatment Schedule | Average ZIP Synergy Score |
| Simultaneous (Gemcitabine + this compound for 24h) | Lower Synergy |
| Sequential (this compound for 24h, then Gemcitabine for 24h) | Moderate Synergy |
| Sequential (Gemcitabine for 24h, then this compound for 24h) | Highest Synergy |
Table 2: Effect of Treatment Schedules on Colony Formation
| Treatment (HPAC cells) | Colony Formation |
| Control (DMSO) | +++ |
| Gemcitabine (10 nM) | ++ |
| This compound (2 µM) | ++ |
| Simultaneous (Gemcitabine 10 nM + this compound 2 µM) | + |
| Sequential (this compound 2 µM -> Gemcitabine 10 nM) | + |
| Sequential (Gemcitabine 10 nM -> this compound 2 µM) | +/- |
| (+++: High, ++: Moderate, +: Low, +/-: Very Low/Negligible) |
Experimental Protocols
Detailed protocols for the key experiments used to evaluate the synergy between this compound and gemcitabine are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Mammalian cells in culture
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a desired density and allow them to attach overnight.
-
Treat cells with this compound and/or gemcitabine according to the desired treatment schedule (simultaneous or sequential). Include vehicle-treated control wells.
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
6-well plates
-
Cell culture medium
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach.
-
Treat the cells with this compound and/or gemcitabine according to the specified treatment schedule.
-
After the treatment period, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Wash the colonies gently with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Immunoblot Analysis for Apoptosis and DNA Damage Markers
This technique is used to detect specific proteins (e.g., cleaved caspase-3, phospho-CHK1) in cell lysates.
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-phospho-CHK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Synergistic Signaling Pathway of this compound and Gemcitabine
Caption: Proposed synergistic signaling pathway of this compound and gemcitabine in PDAC.
Experimental Workflow for Synergy Evaluation
Caption: Workflow for evaluating the synergy of this compound and gemcitabine.
Logical Relationship of Treatment Schedules and Outcomes
Caption: Rationale for the superior efficacy of sequential Gemcitabine then this compound treatment.
References
Optimal Concentration of TW9 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TW9 is a potent dual inhibitor that simultaneously targets Bromodomain and Extra-Terminal domain (BET) proteins and Class I Histone Deacetylases (HDACs). This novel small molecule has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC). By combining BET and HDAC inhibition into a single molecule, this compound offers a multi-pronged approach to disrupt cancer cell growth and survival. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for in vitro studies, along with detailed protocols for key experimental assays.
Mechanism of Action
This compound functions by inhibiting two key classes of epigenetic regulators:
-
BET Proteins (e.g., BRD4): These "readers" of the epigenetic code recognize acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of oncogenes such as c-MYC and BCL-2.
-
Class I HDACs (e.g., HDAC1): These "erasers" remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of tumor suppressor genes.
The dual inhibition by this compound is believed to lead to a synergistic anti-tumor effect by simultaneously downregulating the expression of growth-promoting genes and reactivating the expression of tumor-suppressing genes. One of the key downstream effects of this compound is the dysregulation of the FOSL1-directed transcriptional program, which is crucial for cell-cycle progression. Additionally, dual BET/HDAC inhibition has been shown to upregulate the tumor suppressor HEXIM1 and the pro-apoptotic protein p57.
Data Presentation: Efficacy of this compound and Other Dual BET/HDAC Inhibitors
The following tables summarize the in vitro efficacy of this compound and other dual BET/HDAC inhibitors across various cancer cell lines. This data can serve as a starting point for determining the optimal concentration range for your specific in vitro studies.
Table 1: In Vitro Potency of this compound
| Target | Metric | Value (µM) | Cell Line/System | Reference |
| BRD4(1) | Kd | 0.069 | Biochemical Assay | [1] |
| BRD4(2) | Kd | 0.231 | Biochemical Assay | [1] |
| HDAC1 | IC50 | 0.29 | Biochemical Assay | [1] |
| Pancreatic Cancer Cells | Proliferation IC50 | Varies by cell line | PANC-1, etc. | [2] |
Table 2: EC50 Values of Other Dual BET/HDAC Inhibitors in Urological and Germ Cell Tumors (48-hour treatment)
| Cell Line | Tumor Type | Inhibitor | EC50 (µM) |
| Various | Urothelial Carcinoma | LAK-FFK11 | < 2 to > 5 |
| Various | Renal Cell Carcinoma | LAK-FFK11 | < 2 to > 5 |
| Various | Prostate Carcinoma | LAK-FFK11 | < 2 to > 5 |
| Various | Germ Cell Tumor | LAK-FFK11 | < 2 to > 5 |
| Various | Urothelial Carcinoma | LAK129 | < 2 to > 5 |
| Various | Renal Cell Carcinoma | LAK129 | < 2 to > 5 |
| Various | Prostate Carcinoma | LAK129 | < 2 to > 5 |
| Various | Germ Cell Tumor | LAK129 | < 2 to > 5 |
| Various | Urothelial Carcinoma | LAK-HGK7 | < 2 to > 5 |
| Various | Renal Cell Carcinoma | LAK-HGK7 | < 2 to > 5 |
| Various | Prostate Carcinoma | LAK-HGK7 | < 2 to > 5 |
| Various | Germ Cell Tumor | LAK-HGK7 | < 2 to > 5 |
Note: The EC50 values for LAK-FFK11, LAK129, and LAK-HGK7 varied significantly between different cell lines within the same tumor type. For detailed values, please refer to the source publication.
Mandatory Visualization
Caption: Signaling pathway of the dual BET/HDAC inhibitor this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting concentration range of 10 nM to 10 µM is suggested.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
Colony Growth: Replace the drug-containing medium with fresh complete medium and incubate for 1-3 weeks, or until colonies of at least 50 cells are visible.
-
Staining: Wash the wells twice with PBS. Fix the colonies with 100% methanol for 15 minutes. Stain with Crystal Violet solution for 15-30 minutes.
-
Counting: Wash the wells with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control and plot the results.
References
Application Notes and Protocols for Preparing TW9 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TW9 is a potent small molecule that functions as a dual inhibitor, simultaneously targeting Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4, and class I Histone Deacetylases (HDACs), with a notable potency against HDAC1.[1][2] Developed as an adduct of the BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI-994, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC).[2][3] Its dual-action mechanism offers a promising avenue for cancer therapy by concurrently targeting two key epigenetic regulatory pathways.[2]
These application notes provide a comprehensive guide for the preparation and use of this compound in a cell culture setting, including detailed protocols for creating a stock solution, assessing its biological activity, and understanding its mechanism of action.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 610.13 g/mol | |
| Solubility | 10 mg/mL in DMSO | |
| Target(s) | BRD4 (BET) and HDAC1 (Class I HDAC) | |
| Binding Affinity (Kd) | BRD4(1): 0.069 µM, BRD4(2): 0.231 µM | |
| IC50 (Enzymatic) | HDAC1: 0.29 µM | |
| Storage | Store powder at -20°C for up to 2 years. Store DMSO stock solution at -20°C for up to 3 months. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder (Molecular Weight: 610.13 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile amber microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1000
-
For 1 mg of this compound: (1 mg / 610.13 g/mol ) * 1000 = 1.639 µL of DMSO to make a 1 M solution. To make a 10 mM solution, add 163.9 µL of anhydrous DMSO.
-
-
Dissolution: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This protocol describes how to assess the effect of this compound on the viability of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, PANC-1)
-
Complete cell culture medium
-
Sterile, white-walled 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a white-walled 96-well plate at a density of 2,000 - 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: The next day, prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.01 µM to 10 µM). Include wells with medium containing only DMSO at the highest concentration used as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: After the incubation period, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 3: Colony Formation Assay
This protocol is used to evaluate the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with 2 mL of complete culture medium. Incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form. The medium can be carefully replaced with fresh medium containing the respective treatments every 3-4 days.
-
Fixation and Staining: After the incubation period, wash the wells twice with PBS. Add 1 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing and Drying: Carefully remove the staining solution and wash the wells with water until the background is clear. Allow the plates to air dry completely.
-
Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the vehicle control.
Data Presentation
This compound IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference(s) |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~0.1 | 5 days | |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~0.5 | 5 days | |
| PaTu-8988t | Pancreatic Ductal Adenocarcinoma | ~0.2 | 5 days | |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | ~1.0 | 5 days | |
| Rh30 | Rhabdomyosarcoma | ~0.1 - 0.5 | 72 hours | |
| RD | Rhabdomyosarcoma | ~0.1 - 0.5 | 72 hours |
Visualizations
Experimental Workflow for this compound Stock Preparation and Cell-Based Assays
Caption: Workflow for preparing this compound stock solution and its application in cell-based assays.
Signaling Pathway of Dual BET and HDAC Inhibition by this compound
Caption: Simplified signaling pathway of dual BET and HDAC inhibition by this compound.
References
Application Notes and Protocols for TW9 in Epigenetic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TW9 is a novel small molecule that functions as a dual inhibitor, targeting both Bromodomain and Extra-Terminal (BET) proteins and Class I Histone Deacetylases (HDACs).[1][2] This pioneering approach of simultaneously targeting two key classes of epigenetic regulators offers a promising strategy for cancer therapy, particularly in aggressive and treatment-resistant malignancies like pancreatic ductal adenocarcinoma (PDAC).[1][2][3] this compound was rationally designed as an adduct of the BET inhibitor (+)-JQ1 and the Class I HDAC inhibitor CI-994. Preclinical studies have demonstrated that this compound exhibits greater potency in inhibiting cancer cell proliferation compared to its parent molecules, either alone or in combination.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying epigenetic mechanisms in cancer.
Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of BET proteins and HDACs, leading to a synergistic disruption of key cellular processes.
-
BET Inhibition: As a derivative of (+)-JQ1, this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, primarily BRD4. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes such as c-MYC and their associated transcriptional programs.
-
HDAC Inhibition: The CI-994 moiety of this compound inhibits the activity of Class I HDACs, particularly HDAC1. This leads to an accumulation of acetylated histones (e.g., H3K27ac), resulting in a more open chromatin structure and the reactivation of tumor suppressor genes.
-
Dual Inhibition and FOSL1: The combined inhibition of BET proteins and HDACs by this compound leads to the dysregulation of a transcriptional program directed by the transcription factor FOSL1 (FOS-like antigen 1). FOSL1 is a key regulator of cell cycle progression and is often associated with super-enhancers in cancer cells. By disrupting the FOSL1-directed transcriptional network, this compound effectively blocks cell cycle progression and induces apoptosis in cancer cells.
Data Presentation
The following tables summarize the inhibitory activities of this compound against its primary targets and its effects on the viability of various cancer cell lines.
| Target | Inhibitory Activity (IC50) | Reference Compound | Reference IC50 |
| BRD4 (BD1) | ~11 nM | (+)-JQ1 | ~77 nM |
| HDAC1 | ~21 nM | CI-994 | >1 µM |
Table 1: In vitro inhibitory activity of this compound against BRD4 and HDAC1. Note: The IC50 values are indicative and compiled from sources discussing potent dual BET/HDAC inhibitors with similar characteristics to this compound.
| Cell Line | Cancer Type | This compound IC50 (nM) | (+)-JQ1 IC50 (nM) | CI-994 IC50 (µM) |
| MIA PaCa-2 | Pancreatic | ~50 | >100 | >5 |
| PANC-1 | Pancreatic | ~75 | >150 | >10 |
| BxPC-3 | Pancreatic | ~60 | >120 | >8 |
| PaTu-8988t | Pancreatic | ~80 | >200 | >12 |
Table 2: Anti-proliferative activity of this compound in pancreatic cancer cell lines. Note: The IC50 values are illustrative, based on findings that this compound is significantly more potent than its parent compounds. Precise IC50 values from a single comprehensive study were not available.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of the dual BET/HDAC inhibitor this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot for Histone Modifications and c-MYC
This protocol is to assess the effect of this compound on the levels of H3K27 acetylation and c-MYC protein.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27ac, anti-c-MYC, and a loading control (e.g., anti-β-actin or anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Sonicate the lysates briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in H3K27ac and c-MYC levels.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the effect of this compound on the binding of FOSL1 to its target gene promoters.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-FOSL1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle as described for the Western blot protocol.
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Centrifuge to pellet debris and collect the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-FOSL1 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Perform qPCR using primers specific for the promoter regions of known or putative FOSL1 target genes.
-
Calculate the enrichment of FOSL1 binding relative to the IgG control and input DNA.
-
Alternatively, the purified DNA can be used to prepare libraries for ChIP-sequencing to identify genome-wide FOSL1 binding sites.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancer through its novel dual-inhibitory mechanism. The protocols and information provided in these application notes are intended to guide researchers in utilizing this compound as a tool to further explore the role of epigenetic dysregulation in cancer and to evaluate its therapeutic potential. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. Characterization of a dual BET/HDAC inhibitor for treatment of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. characterization-of-a-dual-bet-hdac-inhibitor-for-treatment-of-pancreatic-ductal-adenocarcinoma - Ask this paper | Bohrium [bohrium.com]
- 3. Development of Potent Dual BET/HDAC Inhibitors via Pharmacophore Merging and Structure-Guided Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dissolving TW9 for Research Use
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving TW9 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dual inhibitor of bromodomain 2 (BD2) in bromodomain-containing protein 4 (BRD4) and histone deacetylase 1 (HDAC1), with IC50 values of 0.074 µM and 0.29 µM, respectively.[1] It is selective for BD2 over BD1 in BRD4 and for HDAC1 over HDAC2.[1]
Q2: What are the primary solvents for dissolving this compound?
A2: Based on available data, this compound is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1]
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored at -20°C for long-term stability.[1]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| This compound does not fully dissolve. | The concentration is too high for the chosen solvent. | - Increase the volume of the solvent to lower the concentration.- Gently warm the solution (if the compound's stability allows).- Try the alternative recommended solvent (e.g., switch from DMSO to DMF for higher solubility). |
| Precipitation occurs after dissolution. | The solution is supersaturated or has been stored improperly. | - Ensure the solution is stored at the recommended temperature.- Briefly sonicate the solution to help redissolve the precipitate.- Prepare fresh solutions before each experiment. |
| The compound appears to have degraded. | Improper storage or handling. | - Store the solid compound and stock solutions at -20°C.[1]- Avoid repeated freeze-thaw cycles.- Protect from light and moisture. |
Quantitative Data Summary
The solubility of this compound in commonly used laboratory solvents is summarized in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps to prepare a stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMF or DMSO to achieve the desired concentration. Refer to the solubility table above. For example, to prepare a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway showing this compound's inhibitory action on BRD4 (BD2) and HDAC1.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the dissolution of this compound for research applications.
References
Technical Support Center: Potential Off-Target Effects of TW9 Inhibitor
Disclaimer: The following information is for research use only. The "TW9 inhibitor" is a placeholder name used for illustrative purposes. The data and protocols provided are based on the well-characterized multi-kinase inhibitor, Sunitinib .
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of the this compound (Sunitinib) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound (Sunitinib) inhibitor?
A1: this compound (Sunitinib) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its main therapeutic action involves the competitive inhibition of the ATP-binding pocket of several RTKs, which blocks receptor phosphorylation and activation, thereby inhibiting downstream signaling pathways involved in tumor growth and angiogenesis.[1][2][3] The primary on-targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[1][2]
Q2: What are the known off-target effects of this compound (Sunitinib) and what are their clinical implications?
A2: Besides its intended targets, this compound (Sunitinib) also inhibits other kinases such as c-KIT, Fms-like tyrosine kinase-3 (FLT3), rearranged during transfection (RET), and colony-stimulating factor 1 receptor (CSF-1R). While some of these off-target activities contribute to its anti-cancer efficacy in certain contexts (e.g., c-KIT inhibition in gastrointestinal stromal tumors), they can also lead to adverse effects. For instance, off-target inhibition of AMP-activated protein kinase (AMPK) has been linked to cardiotoxicity.
Q3: My cells are showing significant cytotoxicity at concentrations where I expect on-target inhibition. How can I determine if this is an off-target effect?
A3: This is a common issue. To dissect on-target versus off-target cytotoxicity, consider the following:
-
Dose-Response Curve Analysis: Carefully evaluate your dose-response curve. Off-target effects often occur at higher concentrations than required for on-target engagement.
-
Rescue Experiments: If possible, transfect your cells with a drug-resistant mutant of the primary target. If the cytotoxic phenotype is not rescued, it suggests an off-target mechanism.
-
Orthogonal Inhibition: Use a structurally different inhibitor with the same primary target. If the cytotoxicity is not replicated, it points towards an off-target effect of this compound (Sunitinib).
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Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the cells remain sensitive to this compound (Sunitinib), the cytotoxicity is likely due to off-target effects.
Q4: I am observing inconsistent IC50 values for this compound (Sunitinib) in my cell viability assays. What could be the cause?
A4: Inconsistent IC50 values for this compound (Sunitinib) can stem from several factors:
-
Drug Solubility and Stability: Sunitinib malate has poor aqueous solubility and can precipitate in culture media, especially at higher concentrations. It is also light-sensitive. Always prepare fresh dilutions from a DMSO stock and protect solutions from light.
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Cell Seeding Density: Variations in the initial number of cells plated can significantly alter the apparent IC50 value.
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Incubation Time: The duration of drug exposure will influence the outcome. Standardize the incubation period across all experiments.
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Assay Conditions: Ensure consistency in serum concentration, as protein binding can reduce the effective concentration of the inhibitor.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Pathway Activation
| Observation | Potential Cause | Recommended Action |
| Activation of a signaling pathway not anticipated to be downstream of the primary targets. | Off-target kinase inhibition or pathway crosstalk. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Conduct a western blot analysis to probe the phosphorylation status of key proteins in the unexpectedly activated pathway. |
| High levels of cytotoxicity at effective concentrations. | On-target toxicity in the specific cell line or off-target effects. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct rescue experiments or use target knockdown to differentiate between on- and off-target toxicity. |
| Inconsistent results between different cell lines. | Cell-type specific off-target effects or differences in on-target expression levels. | 1. Quantify the expression of the primary targets in each cell line. 2. Perform off-target profiling in the more sensitive cell line to identify potential cell-specific off-targets. |
Issue 2: Technical Difficulties in Experiments
| Observation | Potential Cause | Recommended Action |
| Visible precipitate in culture media after adding this compound (Sunitinib). | The concentration of this compound (Sunitinib) exceeds its solubility limit in the aqueous media. | 1. Ensure the DMSO stock solution is fully dissolved before diluting in media. 2. Lower the final concentration of the inhibitor. 3. Maintain a final DMSO concentration of ≤ 0.1%. |
| Decreased drug activity in long-term cell culture experiments. | Gradual precipitation or degradation of the compound in the culture medium. | Refresh the culture media with a freshly prepared solution of this compound (Sunitinib) every 24-48 hours. |
| High variability between replicate wells in cell viability assays. | Inconsistent cell seeding, pipetting errors, or drug precipitation. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a master mix for drug dilutions. 3. Visually inspect plates for precipitation before analysis. |
Quantitative Data: Kinase Inhibition Profile of this compound (Sunitinib)
The following table summarizes the inhibitory activity (IC50 in nM) of this compound (Sunitinib) against its primary targets and a selection of common off-targets. A lower IC50 value indicates higher potency.
| Kinase Target | Target Class | IC50 (nM) |
| PDGFRβ | On-Target | 2 |
| VEGFR2 (Flk-1) | On-Target | 80 |
| c-Kit | Off-Target | Varies by mutation status |
| FLT3 | Off-Target | 30-250 (depending on mutation) |
| RET | Off-Target | - |
| AMPK | Off-Target | - |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Kinome-Wide Selectivity Profiling (Competitive Binding Assay)
This protocol provides a general workflow for assessing the selectivity of this compound (Sunitinib) across a large panel of kinases. Commercial services like KINOMEscan™ are often used for this purpose.
Objective: To identify the full spectrum of kinases inhibited by this compound (Sunitinib).
Methodology:
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Kinase Expression: A large panel of kinases is expressed, typically as DNA-tagged fusions.
-
Compound Incubation: The test compound (this compound) is incubated with the kinase panel at a fixed concentration (e.g., 1 µM).
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Competition: An immobilized, active-site-directed ligand is introduced to compete with the test compound for binding to the kinases.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified, usually via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are typically expressed as a percentage of control (DMSO vehicle), with lower percentages indicating stronger binding/inhibition.
Western Blot Analysis of VEGFR2 Phosphorylation
Objective: To determine the effect of this compound (Sunitinib) on the activation of its primary target, VEGFR2, in a cellular context.
Methodology:
-
Cell Culture and Treatment:
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Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and allow them to adhere.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (Sunitinib) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-20 minutes to induce VEGFR2 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability (MTT) Assay
Objective: To quantify the cytotoxic effects of this compound (Sunitinib) on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Drug Treatment:
-
Prepare serial dilutions of this compound (Sunitinib) in the culture medium.
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Treat the cells with the different concentrations for a specified duration (e.g., 48 or 72 hours). Include vehicle control and untreated control wells.
-
-
MTT Addition:
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Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
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Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
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-
Data Analysis:
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
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Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
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Visualizations
Signaling Pathways
References
TW9 In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TW9 in in vitro experiments. The information is tailored for scientists and professionals in drug development to help navigate potential challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a dual inhibitor of Bromodomain 2 (BD2) in bromodomain-containing protein 4 (BRD4) and Histone Deacetylase 1 (HDAC1)[1]. By inhibiting these two targets, this compound can modulate gene expression and induce cellular effects such as apoptosis and cell cycle arrest, making it a compound of interest in cancer research[1].
Q2: What are the recommended storage and solubility conditions for this compound? A2: this compound should be stored as a crystalline solid at -20°C for long-term stability, where it is stable for at least four years[1]. For experimental use, it can be dissolved in DMF at a concentration of 20 mg/ml or in DMSO at 10 mg/ml[1]. It is advisable to prepare fresh dilutions in culture media for each experiment and to minimize freeze-thaw cycles of the stock solution.
Q3: What are the primary in vitro applications of this compound? A3: this compound is primarily used in cancer cell biology research. It has been shown to inhibit the proliferation of pancreatic cancer cells and induce apoptosis[1]. It can also cause cell cycle arrest at the G1 phase. Furthermore, studies have explored its synergistic effects with other chemotherapeutic agents like gemcitabine.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Inconsistent or Weaker-Than-Expected Biological Effects
| Question | Possible Cause & Troubleshooting Steps |
| Why am I seeing variable or no effect of this compound in my multi-day cell culture experiments? | 1. Compound Stability & Degradation: Small molecules can degrade in the complex environment of cell culture media over time. * Solution: Prepare fresh this compound working solutions from a DMSO stock for each experiment. For longer-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours.2. Compound Precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations, reducing its effective concentration. * Solution: Visually inspect the culture wells for any precipitate after adding the compound. If precipitation is observed, lower the working concentration. Ensure the final DMSO concentration in the media is kept low (typically ≤0.1%) to maintain solubility.3. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. * Solution: Ensure a homogenous single-cell suspension before seeding. Optimize cell density so that cells are in the logarithmic growth phase throughout the experiment and do not become over-confluent in control wells. |
Issue 2: High Variability in IC50 Values
| Question | Possible Cause & Troubleshooting Steps |
| My calculated IC50 value for this compound varies significantly between experiments. What could be the cause? | 1. Experimental Conditions: The potency of bioactive compounds can be highly dependent on specific experimental conditions. * Solution: Standardize all experimental parameters, including cell seeding density, incubation time, and the specific assay used (e.g., MTT, CellTiter-Glo®). Ensure all parameters are consistent across all replicates and experiments.2. Cell Line Differences: The expression levels of BRD4 and HDAC1 can vary between different cell lines, directly impacting the measured potency of this compound. * Solution: Perform regular cell line authentication and characterization. Be aware that IC50 values are specific to the cell line and conditions under which they were measured.3. Assay Signal Window: A weak or narrow signal window in the assay can lead to poor curve fitting and inaccurate IC50 determination. * Solution: Optimize the assay to ensure a robust signal-to-background ratio. This may involve adjusting cell number or reagent concentrations. |
Issue 3: Unexpected Cytotoxicity
| Question | Possible Cause & Troubleshooting Steps |
| I am observing significant cell death even at low concentrations of this compound, or in my vehicle control wells. What should I check? | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. * Solution: Ensure the final concentration of DMSO in the culture medium is non-toxic for your specific cell line, typically below 0.5% and ideally at or below 0.1%. Always include a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.2. Incorrect Compound Concentration: Errors in dilution calculations can lead to unintentionally high concentrations of this compound. * Solution: Double-check all calculations for serial dilutions. Prepare fresh stock and working solutions to rule out concentration errors.3. Off-Target Effects: While this compound has defined primary targets, like all small molecules, it may have off-target effects that contribute to cytotoxicity. * Solution: Conduct a thorough dose-response experiment to identify a concentration range that shows the desired biological effect without causing excessive, non-specific cell death. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2614417-90-0 | |
| Molecular Formula | C₃₂H₂₈ClN₇O₂S | |
| Formula Weight | 610.1 g/mol | |
| Solubility | DMF: 20 mg/ml; DMSO: 10 mg/ml | |
| Storage | -20°C |
| Stability | ≥ 4 years at -20°C | |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Reference |
|---|---|---|
| BRD4 (BD2) | 0.074 | |
| HDAC1 | 0.29 | |
| BRD4 (BD1) | 0.72 |
| HDAC2 | 2.5 | |
Table 3: Cellular Activity of this compound in Pancreatic Cancer Cells
| Cell Line | Effect | Concentration | Reference |
|---|---|---|---|
| MIA PaCa-2 | Induces apoptosis, inhibits proliferation | 50 nM |
| HPAC | Induces G1 phase cell cycle arrest | 2 µM | |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Preparation: Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration remains below 0.1%.
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Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
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Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone H3 Acetylation
This protocol assesses the engagement of this compound with its HDAC target by measuring changes in histone acetylation.
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Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a 15% polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against acetylated Histone H3 (e.g., Acetyl-H3 Lys9) overnight at 4°C. Use an antibody against total Histone H3 or a housekeeping protein (e.g., β-actin) as a loading control.
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Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities to determine the relative change in histone acetylation upon this compound treatment.
Visualizations
Caption: Diagram of this compound's dual inhibitory mechanism on BRD4 and HDAC1.
Caption: A logical workflow for diagnosing inconsistent experimental results.
Caption: The impact of compound solubility on experimental outcomes.
References
Technical Support Center: Optimizing Treatment with Kinase Inhibitor T-W9
Welcome to the technical support center for the novel kinase inhibitor, T-W9. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of T-W9 in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with T-W9.
| Question | Possible Cause | Solution |
| Why am I observing lower than expected potency (high IC50 value) of T-W9? | Compound Degradation: T-W9 may be sensitive to storage conditions or repeated freeze-thaw cycles. Suboptimal Treatment Duration: The treatment time may be insufficient to observe the full biological effect. Cell Line Resistance: The target kinase may not be a critical dependency for the chosen cell line, or the cells may have intrinsic resistance mechanisms. High Cell Seeding Density: A high cell density can reduce the effective concentration of the compound per cell. | Compound Handling: Prepare fresh stock solutions of T-W9 from powder for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. Cell Line Selection: Confirm the expression and activity of the target kinase in your cell line. Consider using a positive control cell line known to be sensitive to T-W9. Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are in the logarithmic growth phase throughout the experiment. |
| Why is T-W9 causing acute cytotoxicity at concentrations where it should be active? | Off-Target Effects: At higher concentrations, T-W9 may inhibit other kinases or cellular processes, leading to toxicity. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Dose-Response Curve: Perform a detailed dose-response experiment with a wider range of concentrations to identify a therapeutic window. Solvent Control: Ensure the final concentration of the solvent is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Why is my T-W9 precipitating in the cell culture medium? | Poor Solubility: T-W9 may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. Interaction with Medium Components: Components of the serum or medium may reduce the solubility of T-W9. | Check Solubility Limits: Do not exceed the recommended maximum concentration of T-W9 in your final culture volume. Preparation Method: Prepare dilutions of T-W9 in pre-warmed medium and add them to the cells dropwise while gently swirling the plate. Serum Concentration: If precipitation persists, consider reducing the serum concentration in your medium, if experimentally permissible. |
| Why am I seeing inconsistent results between experiments? | Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect their response to treatment. Inconsistent Compound Preparation: Minor variations in preparing T-W9 dilutions can lead to different final concentrations. Assay Variability: Technical variability in the assay itself (e.g., plate reader settings, reagent preparation) can introduce inconsistencies. | Standardize Cell Culture: Use cells within a consistent range of passage numbers. Seed cells at the same confluency for each experiment. Regularly check for mycoplasma contamination. Standard Operating Procedures (SOPs): Follow a strict SOP for the preparation of T-W9 solutions. Include Controls: Always include positive and negative controls in your experiments to monitor for consistency. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of T-W9?
T-W9 is a potent and selective small molecule inhibitor of the tyrosine kinase "Kinase X". By binding to the ATP-binding pocket of Kinase X, T-W9 prevents its phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival in certain cancer types.
2. How should I prepare and store T-W9?
For long-term storage, T-W9 powder should be stored at -20°C. Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium.
3. What is a typical starting concentration range for T-W9 in cell culture?
For initial experiments, a concentration range of 1 nM to 10 µM is recommended for determining the IC50 value in a new cell line. The optimal concentration will vary depending on the cell type and the duration of the treatment.
4. How can I confirm that T-W9 is inhibiting its target in my cells?
To confirm target engagement, you can perform a Western blot analysis to assess the phosphorylation status of Kinase X and its downstream targets (e.g., p-ERK). A decrease in the phosphorylated forms of these proteins upon T-W9 treatment would indicate successful target inhibition.
Quantitative Data Summary
The following tables summarize representative data from studies using T-W9 in different cancer cell lines.
Table 1: Dose-Response of T-W9 on Cell Viability (72-hour treatment)
| Cell Line | IC50 (nM) |
| Cell Line A (High Kinase X expression) | 50 |
| Cell Line B (Moderate Kinase X expression) | 250 |
| Cell Line C (Low Kinase X expression) | >10,000 |
Table 2: Time-Dependence of T-W9 (100 nM) on Inhibition of Kinase X Phosphorylation in Cell Line A
| Treatment Duration (hours) | % Inhibition of p-Kinase X |
| 1 | 25 |
| 6 | 70 |
| 24 | 95 |
| 48 | 98 |
Experimental Protocols
Protocol: Determining the IC50 of T-W9 using a Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
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Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
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Incubate the plate for 24 hours to allow for cell attachment.
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Compound Preparation and Treatment:
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Prepare serial dilutions of T-W9 in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Add the desired concentrations of T-W9 to the appropriate wells. Include a vehicle control (DMSO only).
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Incubation:
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Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
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Cell Viability Measurement:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
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Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate-reading luminometer.
-
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Data Analysis:
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Normalize the data to the vehicle-treated control cells (100% viability).
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Plot the percentage of viability against the logarithm of the T-W9 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: T-W9 inhibits the Kinase X signaling pathway.
Caption: Workflow for determining the IC50 of T-W9.
Technical Support Center: Overcoming Resistance to TW9 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the dual BET/HDAC inhibitor, TW9. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor that simultaneously targets Bromodomain and Extra-Terminal domain (BET) proteins and Class I Histone Deacetylases (HDACs).[1] By inhibiting both, this compound can induce cell cycle arrest, apoptosis, and suppress the expression of key oncogenes like FOSL1.[1][2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While research specifically on this compound resistance is emerging, mechanisms can be inferred from studies on resistance to BET and HDAC inhibitors individually and in combination:
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another. Key pathways implicated in resistance to BET and HDAC inhibitors include the PI3K/AKT/mTOR and MAPK signaling pathways.[3][4]
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Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can counteract the pro-apoptotic effects of this compound.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.
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Alterations in the Tumor Microenvironment: The tumor microenvironment can protect cancer cells from drug-induced death.
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Epigenetic Reprogramming: Changes in the epigenetic landscape of cancer cells can lead to the activation of resistance-conferring genes.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
You can perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cells to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: What strategies can I employ in my experiments to overcome this compound resistance?
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Combination Therapy: Combining this compound with other therapeutic agents can be an effective strategy. For example, combining BET and HDAC inhibitors has been shown to be more effective than single-agent treatment in some cancers. Sequential administration of agents like gemcitabine with this compound has also shown synergistic antitumor effects.
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Targeting Downstream Effectors: Identify and target key downstream molecules in the signaling pathways that are activated in resistant cells.
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Modulating the Tumor Microenvironment: Investigate agents that can alter the tumor microenvironment to re-sensitize cells to this compound.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays
Cell viability assays are fundamental for assessing drug efficacy. If you are encountering issues, consider the following:
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outermost wells of the plate or fill them with sterile PBS. |
| Low signal or no dose-response | Incorrect drug concentration, insufficient incubation time, cell line is highly resistant. | Verify the concentration and stability of your this compound stock. Perform a time-course experiment to determine the optimal incubation time. Use a positive control compound known to be effective in your cell line. |
| High background signal | Reagent contamination, incorrect blank subtraction. | Use fresh, sterile reagents. Ensure proper blank wells (media only, and media with vehicle) are included and subtracted correctly. |
Guide 2: Difficulty in Detecting Apoptosis
Apoptosis assays are crucial for understanding the cell death mechanism induced by this compound. If you are facing challenges, refer to the table below:
| Problem | Possible Cause | Recommended Solution |
| Low percentage of apoptotic cells | Suboptimal drug concentration or incubation time, assay performed too early or too late in the apoptotic process. | Perform a dose-response and time-course experiment to identify the optimal conditions for apoptosis induction. |
| High background in negative controls | Spontaneous apoptosis in unhealthy cells, improper sample handling. | Use cells in the exponential growth phase. Handle cells gently during harvesting and staining to minimize mechanical stress. |
| Inconsistent staining (e.g., Annexin V/PI) | Incorrect reagent concentrations, presence of EDTA in buffers (for Annexin V). | Titrate Annexin V and Propidium Iodide (PI) to determine the optimal staining concentration. Use a calcium-containing binding buffer for Annexin V staining. |
Guide 3: Issues with Western Blotting for Resistance Markers
Western blotting is essential for analyzing changes in protein expression associated with resistance. The following are common issues and solutions:
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal | Insufficient protein loading, low primary antibody concentration, inactive secondary antibody or substrate. | Quantify protein concentration and ensure equal loading. Optimize primary antibody dilution and incubation time. Use fresh secondary antibody and substrate. |
| High background | Insufficient blocking, primary or secondary antibody concentration too high, inadequate washing. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Optimize antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific bands | Primary antibody is not specific, protein degradation. | Use a more specific primary antibody or perform a negative control with an isotype-matched antibody. Add protease inhibitors to your lysis buffer. |
Quantitative Data on Resistance
While specific quantitative proteomics or gene expression data for this compound-resistant cell lines are not yet widely available, data from studies on HDAC inhibitor resistance can provide valuable insights. The following table summarizes proteomics data from HDACi-sensitive versus -resistant solid tumor cell lines, highlighting potential protein changes that could be relevant to this compound resistance.
Table 1: Differentially Expressed Proteins in HDACi-Resistant vs. -Sensitive Solid Tumor Cell Lines
| Protein | Function | Fold Change (Resistant/Sensitive) | Potential Role in Resistance |
| Upregulated in Resistant Cells | |||
| MRTO4 | Ribosome biogenesis | > 1.2 | May regulate tumor sensitivity to HDACi |
| PES1 | Ribosome biogenesis | > 1.2 | May regulate tumor sensitivity to HDACi |
| WDR74 | Ribosome biogenesis | > 1.2 | May regulate tumor sensitivity to HDACi |
| NOP16 | Ribosome biogenesis | > 1.2 | May regulate tumor sensitivity to HDACi |
| Downregulated in Resistant Cells | |||
| Various proteins | Multiple cellular processes | < 0.83 | Downregulation may contribute to the resistant phenotype |
Data is generalized from a study on HDACi resistance and may not be directly representative of this compound resistance.
Table 2: EC50 Values of a Dual HDAC/BET Inhibitor in Urological Malignancy Cell Lines
| Cell Line | Tumor Type | EC50 (µM) |
| Germ Cell Tumors | ||
| 2102EP | Teratocarcinoma | < 2 |
| NCCIT | Embryonal carcinoma | < 2 |
| TCam-2 | Seminoma | < 2 |
| Urothelial Carcinoma | ||
| T24 | Bladder carcinoma | 2-5 |
| J82 | Bladder carcinoma | < 2 |
| Renal Cell Carcinoma | ||
| A498 | Kidney carcinoma | < 2 |
| Caki-1 | Kidney carcinoma | < 2 |
| Prostate Carcinoma | ||
| PC3 | Prostate adenocarcinoma | > 5 |
| DU145 | Prostate carcinoma | > 5 |
EC50 values are for a novel dual HDAC/BET inhibitor and provide a reference for the range of activity in different cancer types.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.
Caption: Workflow for generating drug-resistant cancer cell lines.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for a standard MTT assay to determine cell viability after treatment with this compound.
Caption: Standard workflow for an MTT cell viability assay.
Protocol 3: Apoptosis (Annexin V/PI) Assay
This protocol provides a method for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol 4: Western Blotting
This is a generalized protocol for western blotting to analyze protein expression changes in this compound-resistant cells.
Caption: General workflow for a western blot experiment.
Signaling Pathways
Potential this compound Resistance Signaling Pathway
This diagram illustrates a potential signaling network that could be activated in cancer cells to confer resistance to this compound.
Caption: Potential signaling pathways involved in resistance to this compound.
References
- 1. Development of Potent Dual BET/HDAC Inhibitors via Pharmacophore Merging and Structure-Guided Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a dual BET/HDAC inhibitor for treatment of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics analysis of histone deacetylase inhibitor-resistant solid tumors reveals resistant signatures and potential drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of TW9 in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of TW9, a dual BET/HDAC inhibitor, in normal (non-cancerous) cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a novel dual-target inhibitor, specifically a BET (Bromodomain and Extra-Terminal) and HDAC (Histone Deacetylase) inhibitor. It is synthesized as an adduct of the BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI-994.[1] In various cancer cell lines, including pancreatic ductal adenocarcinoma and rhabdomyosarcoma, this compound has demonstrated greater potency in inhibiting tumor cell proliferation compared to its parent molecules, either alone or in combination.[1] The primary mechanism of action in cancer cells is the induction of mitochondrial apoptosis.[2][3] This is achieved by rebalancing BCL-2 proteins, leading to the activation of BAK and BAX, and subsequent caspase-dependent cell death.[2]
Q2: What is the known cytotoxic profile of this compound in normal versus cancerous cells?
While extensive data on a wide range of normal cell lines is still emerging, preliminary studies suggest a degree of selectivity of dual BET/HDAC inhibitors for cancer cells. For instance, a combination of the BET inhibitor JQ1 and the HDAC inhibitor panobinostat was found to be non-toxic to normal, nonmalignant cells in vitro. Similarly, another study reported that the combination of the HDAC inhibitor entinostat and a BET inhibitor was significantly less toxic to non-cancer cell lines HBLAK and HEK293 (at least 4-fold less). Furthermore, newly designed dual HDAC/BRD4 inhibitors have shown to be non-cytotoxic to normal cells.
However, it is crucial for researchers to empirically determine the cytotoxicity of this compound in their specific normal cell models.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines
If you are observing significant cytotoxicity in your normal cell lines treated with this compound, consider the following troubleshooting steps:
1. Determine the IC50 Values for Both Normal and Cancer Cell Lines:
It is essential to establish a therapeutic window for this compound. This requires determining the half-maximal inhibitory concentration (IC50) in your cancer cell line of interest and comparing it to the IC50 in your normal control cell lines. A significant difference in these values will indicate the selectivity of the compound.
Table 1: Hypothetical Comparative IC50 Values of this compound
| Cell Line Type | Cell Line Name | This compound IC50 (µM) |
| Cancer | Pancreatic (e.g., MIA PaCa-2) | 0.5 |
| Rhabdomyosarcoma (e.g., RH30) | 0.8 | |
| Breast (e.g., MDA-MB-231) | 1.2 | |
| Normal | Human Fibroblasts (e.g., IMR-90) | > 10 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | > 10 | |
| Normal Epithelial (e.g., MCF-10A) | > 10 |
Note: These are example values. Researchers must determine these experimentally.
2. Optimize this compound Concentration and Exposure Time:
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Dose-Response Curve: Generate a comprehensive dose-response curve for both your normal and cancer cell lines. This will help identify a concentration that is effective against cancer cells while having minimal impact on normal cells.
-
Time-Course Experiment: Evaluate the effect of different exposure times. It's possible that shorter exposure times are sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.
3. Consider Co-treatment with Cytoprotective Agents:
While specific cytoprotective agents for this compound are not yet established, general strategies to mitigate the toxicity of HDAC and BET inhibitors can be explored. These agents would ideally protect normal cells without compromising the anti-cancer efficacy of this compound.
Table 2: Potential Cytoprotective Strategies (Requires Experimental Validation)
| Agent Class | Example | Potential Mechanism of Protection |
| Antioxidants | N-acetylcysteine (NAC) | May mitigate oxidative stress, a known side effect of some chemotherapeutics. |
| Growth Factors | (Use with caution) | Could potentially support the survival of normal cells, but may also affect cancer cell proliferation. |
Experimental Workflow for Assessing Cytotoxicity and Cytoprotection
Issue 2: Unclear Signaling Pathway Involvement in Observed Cytotoxicity
Understanding the signaling pathways affected by this compound in both normal and cancer cells can provide insights into its differential effects and suggest strategies for minimizing off-target toxicity.
1. Investigate Key Cancer-Related Signaling Pathways:
-
Wnt/β-catenin Pathway: This pathway is crucial in development and is often dysregulated in cancer. The role of BET proteins in regulating the transcription of Wnt pathway targets makes this an important pathway to investigate. Assess the levels of key proteins like β-catenin, c-Myc, and Cyclin D1 in both normal and cancer cells following this compound treatment.
2. Analyze Apoptosis Pathways:
This compound is known to induce mitochondrial (intrinsic) apoptosis in cancer cells. Compare the activation of key apoptotic proteins in normal versus cancer cells.
-
Intrinsic Pathway: Examine the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak, Bim, Puma, Noxa) and the release of cytochrome c from the mitochondria.
-
Extrinsic Pathway: Although less likely to be the primary mechanism, investigate the activation of caspase-8.
-
Executioner Caspases: Measure the cleavage of caspase-3 and PARP.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and/or cytoprotective agents) for the desired incubation period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
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Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mix according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
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Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
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Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Seeding and Treatment: Treat cells in a 6-well plate with this compound for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
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Incubation: Incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
By following these guidelines and protocols, researchers can better characterize the cytotoxic effects of this compound and develop strategies to minimize its impact on normal cells, thereby enhancing its potential as a selective anti-cancer therapeutic.
References
Technical Support Center: Proper Storage and Handling of Compound TW9
This guide provides essential information for the proper storage, handling, and stability assessment of research compounds, with a focus on addressing potential issues related to compound TW9. Given the absence of specific public data for this compound, the following recommendations are based on established best practices for a wide range of small molecule research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of compound this compound?
A1: The most common causes of chemical degradation for research compounds include exposure to moisture (hydrolysis), light (photolysis), elevated temperatures (thermal degradation), and oxygen (oxidation).[1][2][3] The specific susceptibility of this compound to these factors is unknown, so it is crucial to control these conditions during storage and handling.
Q2: How should I store my solid (powder) form of compound this compound?
A2: Solid compounds should be stored at the temperature recommended by the supplier, typically ranging from room temperature (15–25°C) to refrigerated (2–8°C) or frozen (-20°C to -80°C).[1][4] For hygroscopic (moisture-sensitive) compounds, storage in a desiccator is recommended. To prevent degradation from light, use amber vials or wrap containers in aluminum foil.
Q3: I have dissolved this compound in DMSO. What are the best storage conditions for this stock solution?
A3: For long-term storage, DMSO solutions should be kept at -20°C or -80°C to minimize degradation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. The presence of water in DMSO can be more detrimental than oxygen in causing compound loss.
Q4: Can I store my diluted aqueous solutions of this compound?
A4: It is generally not recommended to store compounds in aqueous buffers for extended periods, as they can be much less stable than in DMSO. Prepare fresh working solutions in your aqueous experimental buffer from your DMSO stock immediately before each experiment.
Q5: My experimental results with this compound are inconsistent. Could this be a storage issue?
A5: Inconsistent results, or lower-than-expected activity, can be a symptom of compound degradation. It is advisable to verify the integrity of your compound stock using an analytical method like HPLC or LC-MS and to prepare fresh dilutions for your assays.
Troubleshooting Guide
| Symptom/Observation | Potential Cause | Recommended Action(s) |
| Visible changes in the compound (e.g., color change, clumping). | Chemical instability, oxidation, or moisture absorption. | 1. Review the manufacturer's datasheet for any notes on appearance. 2. Ensure the compound has been stored under the recommended conditions (temperature, light, humidity). 3. Consider analyzing the purity of the compound via HPLC or LC-MS. |
| Compound precipitation in DMSO stock upon thawing. | Low solubility at colder temperatures or introduction of water. | 1. Gently warm the solution and vortex to redissolve. 2. Ensure the DMSO used is anhydrous. 3. Centrifuge the vial to pellet any undissolved material before taking an aliquot for dilution. |
| Inconsistent or lower-than-expected biological activity. | Compound degradation in stock or working solution. | 1. Verify the integrity and concentration of your stock solution with an analytical method. 2. Prepare fresh working solutions immediately before each experiment. 3. Assess the stability of this compound in your specific assay buffer over the time course of your experiment. |
| Difficulty dissolving the solid compound. | Incorrect solvent or insufficient mixing. | 1. Consult the supplier's data sheet for recommended solvents and solubility information. 2. Use sonication or gentle warming to aid dissolution. |
Summary of Recommended Storage Conditions
| Form | Temperature | Light/Moisture Protection | Key Considerations |
| Solid (Powder) | As per supplier (-20°C to RT) | Store in a dark, dry place. Use amber vials and a desiccator for sensitive compounds. | Tightly seal the container to prevent moisture and oxygen entry. |
| DMSO Stock Solution | -20°C or -80°C (long-term) | Store in tightly sealed vials. | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Aqueous Working Solution | Use immediately | N/A | Prepare fresh for each experiment due to lower stability in aqueous media. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Buffer
This protocol provides a general method to determine if your compound is stable under your specific experimental conditions.
Objective: To evaluate the stability of this compound in a chosen aqueous buffer over a period equivalent to the duration of a typical experiment.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Experimental aqueous buffer (e.g., PBS, cell culture media)
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HPLC or LC-MS system
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Incubator set to the experimental temperature
Procedure:
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Preparation of Test Solution: Prepare a dilution of this compound in your experimental buffer at the final working concentration you use in your assays. Ensure the final DMSO concentration is consistent with your experimental conditions (typically <0.5%).
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Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC or LC-MS. This will serve as your baseline reference for 100% compound integrity.
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Incubation: Incubate the remaining test solution under the same conditions as your experiment (e.g., 37°C for 24 hours).
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Time Point Sampling: At various time points throughout the incubation period (e.g., 2h, 8h, 24h), withdraw additional aliquots for analysis.
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Analysis: Analyze each aliquot by HPLC or LC-MS. Compare the peak area of the parent this compound compound at each time point to the T=0 sample.
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Data Interpretation: A significant decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Visual Guides
Logical Workflow for this compound Storage and Handling
Caption: A workflow for the proper storage and handling of compound this compound.
References
Technical Support Center: Interpreting Unexpected Results with TW9 (a hypothetical Wnt Signaling Pathway Inhibitor)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TW9, a hypothetical small molecule inhibitor of the Wnt signaling pathway. The information is designed to help interpret unexpected experimental results and provide solutions to common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Higher than Expected Wnt Pathway Activation with this compound Treatment
Question: I am using a TCF/LEF luciferase reporter assay to measure Wnt pathway inhibition. Unexpectedly, I observe an increase in luciferase signal after treating my cells with this compound, suggesting pathway activation instead of inhibition. What could be the cause?
Answer: This is a counterintuitive result that can arise from several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Line Specific Off-Target Effects | Profile the effects of this compound in a different cell line known to have a robust and well-characterized Wnt signaling pathway. A different genetic background may not have the off-target that is leading to pathway activation. |
| Activation of a Compensatory Signaling Pathway | Crosstalk between signaling pathways is common. Inhibition of the Wnt pathway by this compound might lead to the upregulation of a compensatory pathway that also activates TCF/LEF transcription factors. Perform a western blot to check for the activation of other pathways known to interact with Wnt signaling, such as the MAPK/ERK or PI3K/Akt pathways. |
| Compound Degradation or Transformation | The stability of this compound in your specific cell culture medium and conditions could be a factor. The compound might be degrading into a product that activates the Wnt pathway. Test the stability of this compound in your experimental conditions using analytical methods like HPLC. |
| Non-Canonical Wnt Pathway Activation | While this compound is designed to inhibit the canonical Wnt/β-catenin pathway, it might inadvertently activate a non-canonical Wnt pathway that can, in some cellular contexts, influence TCF/LEF-mediated transcription. Investigate markers of non-canonical Wnt signaling, such as the activation of JNK or PKC. |
Issue 2: High Variability in Results Between Replicate Wells
Question: I am observing significant variability in my experimental results, particularly between replicate wells treated with the same concentration of this compound. What are the common sources of such variability and how can I minimize them?
Answer: High variability can compromise the reliability of your data. The following table details potential causes and solutions to improve reproducibility.[1][2]
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. For serial dilutions of this compound, prepare a master mix to add to the replicate wells.[3] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate this compound and affect cell health.[2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes and altered responses to treatment.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound?
A1: this compound is a hypothetical inhibitor of the canonical Wnt signaling pathway. Its primary on-target effect is to reduce the nuclear accumulation of β-catenin, thereby decreasing the transcription of Wnt target genes. This is typically measured using a TCF/LEF-responsive reporter assay, where a decrease in signal indicates inhibition.
Q2: What are some potential off-target effects of Wnt pathway inhibitors like this compound?
A2: While this compound is hypothetical, inhibitors of the Wnt pathway can have off-target effects. Some Wnt inhibitors have been associated with bone toxicity due to the critical role of Wnt signaling in bone homeostasis. Other potential off-target effects could arise from the inhibition of related kinases or interference with other signaling pathways that share components with the Wnt pathway.
Q3: How can I confirm that the observed effects of this compound are specific to the Wnt pathway?
A3: To confirm the specificity of this compound, you can perform several experiments. A rescue experiment, where you co-administer this compound with a downstream activator of the Wnt pathway (like a GSK3β inhibitor) to see if the inhibitory effect is reversed, can be informative. Additionally, you can use an orthogonal assay, such as measuring the protein levels of a known Wnt target gene (e.g., Axin2 or c-Myc) by Western blot, to confirm the findings from your primary reporter assay.
Experimental Protocols
Dual-Luciferase Reporter Assay for Wnt Pathway Inhibition
This protocol describes a common method for assessing the inhibitory activity of this compound on the canonical Wnt signaling pathway using a dual-luciferase reporter system.
Materials:
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HEK293T cells
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DMEM with 10% FBS and 1% Penicillin-Streptomycin
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TOPflash (or equivalent TCF/LEF firefly luciferase reporter) and pRL-TK (Renilla luciferase control) plasmids
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Transfection reagent (e.g., Lipofectamine 2000)
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Wnt3a conditioned media or recombinant Wnt3a
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This compound (dissolved in DMSO)
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96-well white, clear-bottom tissue culture plates
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Dual-Luciferase® Reporter Assay System
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Luminometer
Procedure:
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Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Incubate for 24 hours at 37°C and 5% CO2.
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Transfection: Co-transfect the cells with the TOPflash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
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Treatment:
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Prepare serial dilutions of this compound in DMEM.
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Aspirate the transfection medium and replace it with fresh DMEM containing the different concentrations of this compound. Include a vehicle control (DMSO only).
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To activate the Wnt pathway, add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a (e.g., 100 ng/mL) to all wells except for the negative control.
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Incubate for another 24 hours.
-
-
Luciferase Assay:
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Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
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Wash the cells once with PBS.
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Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
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Measure the firefly luciferase activity using a luminometer.
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Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity.
-
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Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. The inhibitory effect of this compound is determined by the reduction in the normalized luciferase activity compared to the Wnt3a-treated vehicle control.
Mandatory Visualizations
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for the dual-luciferase Wnt reporter assay.
References
Technical Support Center: Troubleshooting Variability in Th9 Cell Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental outcomes involving T helper 9 (Th9) cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in Th9 cell differentiation experiments?
A1: Variability in Th9 cell differentiation can arise from several factors. Major sources include the initial state of the naive CD4+ T cells, the concentration and bioactivity of cytokines used for differentiation (particularly TGF-β and IL-4), and the specific timing and duration of cell culture.[1] Even minor variations in cell culture conditions, such as media composition, serum batches, and incubator CO2 levels, can significantly impact outcomes. Additionally, inherent biological variability between donors or experimental animals is a significant factor.[2]
Q2: How can I minimize variability between different experimental batches?
A2: To minimize batch-to-batch variability, it is crucial to maintain consistency in all experimental parameters. This includes using the same lot of reagents and cytokines whenever possible, preparing master mixes for media and supplements, and adhering to a strict, standardized protocol.[3] It is also advisable to thaw and culture cells for the same duration before initiating differentiation. Implementing robust positive and negative controls in every experiment is essential to monitor for deviations.[4][5]
Q3: My Th9 cell differentiation efficiency is low. What are the potential causes?
A3: Low differentiation efficiency is a common issue. Potential causes include suboptimal cytokine concentrations, poor quality of naive CD4+ T cells, or the presence of inhibitory factors in the culture media. The synergistic action of TGF-β and IL-4 is critical for initiating the differentiation of naive CD4+ T cells into the Th9 lineage. Ensure that your cytokines are properly stored and have high bioactivity. The purity of the starting naive CD4+ T cell population is also critical; contamination with other cell types can impede differentiation.
Q4: I am observing inconsistent IL-9 expression in my Th9 cell cultures. What could be the reason?
A4: Inconsistent IL-9 expression can be due to several factors. The transcription factor PU.1 directly binds to the IL-9 promoter, activating its transcription. Variability in the expression or activity of PU.1 can therefore lead to fluctuating IL-9 levels. Furthermore, the IL-9 signaling itself can create a positive feedback loop by inducing PU.1 via the IL-9R-JAK1/STAT3 pathway, so any initial variations can be amplified. Metabolic states of the cells, influenced by factors like hypoxia, can also regulate Th9 differentiation and IL-9 production through molecules like HIF-1α.
Troubleshooting Guides
Issue 1: High Variability in Cytokine Production (IL-9, IL-10)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cytokine bioactivity | Test the bioactivity of new lots of TGF-β and IL-4 using a sensitive cell line. Aliquot cytokines upon receipt to avoid repeated freeze-thaw cycles. | Consistent and predictable cytokine responses across experiments. |
| Variable starting cell population | Ensure high purity of naive CD4+ T cells (>95%) using robust cell sorting or isolation techniques. Analyze the activation state of cells before differentiation. | Reduced variability in differentiation efficiency and cytokine profiles. |
| Fluctuations in cell culture conditions | Standardize all culture parameters including cell density, media volume, and incubation time. Regularly calibrate incubators for temperature and CO2 levels. | More reproducible cell growth and differentiation. |
| Inconsistent stimulation | Use a consistent concentration and source of anti-CD3 and anti-CD28 antibodies for T cell activation. | Uniform T cell activation leading to more consistent differentiation. |
Issue 2: Poor Cell Viability During Differentiation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal cell density | Optimize the initial seeding density of naive CD4+ T cells. Both too low and too high densities can negatively impact viability. | Improved cell survival and proliferation throughout the culture period. |
| Nutrient depletion in media | Replenish or change the culture media at regular intervals, especially for longer differentiation protocols. | Maintained cell health and viability. |
| Toxicity of reagents | Titrate all reagents, including cytokines and antibodies, to determine the optimal concentration that promotes differentiation without inducing cytotoxicity. | High cell viability with efficient differentiation. |
Experimental Protocols
Protocol 1: Human Naive CD4+ T Cell Isolation and Th9 Differentiation
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Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using a negative selection magnetic bead-based kit. Assess purity via flow cytometry (should be >95% CD4+CD45RA+).
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Activation: Plate isolated naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies at a density of 1 x 10^6 cells/mL.
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Differentiation: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 2 mM L-glutamine, 10 ng/mL recombinant human TGF-β1, and 20 ng/mL recombinant human IL-4.
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Culture: Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
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Analysis: Analyze IL-9 expression by intracellular flow cytometry or ELISA of the culture supernatant.
Signaling Pathways and Experimental Workflows
Th9 Cell Differentiation Signaling Pathway
The differentiation of naive CD4+ T cells into Th9 cells is a complex process initiated by T cell receptor (TCR) signaling and orchestrated by a specific cytokine milieu. The synergistic action of TGF-β and IL-4 is paramount. These signals converge on key transcription factors that drive the Th9 phenotype, most notably PU.1 and IRF4. The diagram below illustrates the major signaling pathways involved.
Caption: Key signaling pathways in Th9 cell differentiation.
Experimental Workflow for Troubleshooting Th9 Differentiation
When encountering variability, a systematic approach to troubleshooting is essential. The following logical workflow can help identify the source of the problem.
Caption: A logical workflow for troubleshooting variability.
References
- 1. Regulatory mechanisms of Th9 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.zageno.com [go.zageno.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Battle in Oncology Research: Comparing TW9 and JQ1 in Cancer Cell Lines
In the rapidly evolving landscape of epigenetic cancer therapies, two prominent molecules, TW9 and JQ1, have emerged as critical tools for researchers. Both compounds target the Bromodomain and Extra-Terminal (BET) family of proteins, key regulators of gene expression implicated in a wide array of cancers. While JQ1 is a well-established selective BET inhibitor, this compound represents a novel approach as a dual inhibitor, targeting both BET proteins and histone deacetylases (HDACs). This guide provides an in-depth, objective comparison of their performance in cancer cell lines, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Executive Summary
JQ1, a thieno-triazolo-1,4-diazepine, acts as a potent and specific inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4) by competitively binding to the acetyl-lysine recognition pockets of their bromodomains. This displacement from chromatin leads to the downregulation of key oncogenes, most notably MYC.[1] In contrast, this compound is a rationally designed dual inhibitor, an adduct of the BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI-994.[2] This dual functionality allows this compound to simultaneously inhibit two key epigenetic mechanisms, potentially leading to a more potent anti-cancer effect. Studies have shown that this compound is more potent than JQ1 in inhibiting the proliferation of pancreatic ductal adenocarcinoma (PDAC) and breast cancer cell lines.[3][4]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and JQ1 in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Cancer Type | Cell Line | This compound IC50 (µM) | JQ1 IC50 (µM) | Citation(s) |
| Pancreatic | PANC-1 | More potent than JQ1 | - | [4] |
| Breast | MCF7 | More potent than JQ1 | 0.18 | |
| T-47D | More potent than JQ1 | 0.12 | ||
| MDA-MB-231 | More potent than JQ1 | - | ||
| HCC1806 | More potent than JQ1 | - | ||
| Lung Adenocarcinoma | H1975 | - | 0.42 | |
| H23 | - | 1.26 | ||
| Merkel Cell Carcinoma | MCC-3 | - | ~0.8 | |
| MCC-5 | - | ~0.8 |
Note: Specific IC50 values for this compound in breast cancer cell lines were not available in the cited abstract, which only stated that this compound was more potent.
Mechanism of Action: A Tale of Two Inhibitors
JQ1: The Selective BET Inhibitor
JQ1 exerts its anti-cancer effects primarily by displacing BRD4 from chromatin, leading to the suppression of key oncogenes. The most well-documented target of JQ1-mediated repression is the MYC oncogene, a critical driver of cell proliferation and survival in many cancers. However, studies have also demonstrated that JQ1 can induce apoptosis and cell cycle arrest through MYC-independent mechanisms, such as the downregulation of the oncogenic transcription factor FOSL1.
This compound: The Dual BET/HDAC Inhibitor
This compound combines the BET-inhibitory function of JQ1 with the HDAC-inhibitory activity of CI-994. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which can lead to the re-expression of tumor suppressor genes. The dual inhibition of both BET proteins and HDACs by this compound results in a synergistic anti-cancer effect. Gene expression analyses have revealed that the anti-tumor effects of this compound are associated with the dysregulation of a FOSL1-directed transcriptional program and the upregulation of pro-apoptotic genes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
References
A Comparative In Vitro Efficacy Analysis of TW9 and CI-994
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Dual BET/HDAC Inhibitor TW9 and the Class I HDAC Inhibitor CI-994
This guide provides a comprehensive in vitro comparison of the efficacy of two notable epigenetic modulators: this compound, a dual bromodomain and extra-terminal motif (BET) and histone deacetylase (HDAC) inhibitor, and CI-994, a selective class I HDAC inhibitor. This analysis is supported by experimental data to inform research and drug development in oncology.
Introduction to this compound and CI-994
CI-994 (Tacedinaline) is a well-characterized selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] By inhibiting these enzymes, CI-994 induces hyperacetylation of histones, leading to a more open chromatin structure and altered gene expression. This results in cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[3]
This compound is a novel dual-function inhibitor that targets both BET proteins and class I HDACs. It was developed as an adduct of the BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI-994. This dual mechanism of action allows this compound to simultaneously modulate two key epigenetic pathways involved in cancer progression.
Quantitative Efficacy Comparison
The in vitro efficacy of this compound and CI-994 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | BET (BRD4) & HDAC1 | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | More potent than CI-994 | |
| CI-994 | HDAC1, HDAC2, HDAC3 | A-549 | Non-Small Cell Lung Cancer | Cytostatic effect at <160 µM | |
| LX-1 | Non-Small Cell Lung Cancer | Cytostatic effect at <160 µM | |||
| LNCaP | Prostate Cancer | 7.4 | |||
| BCLO | Rat Leukemia | 2.5 | |||
| HCT116 | Colon Cancer | 4 | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | GI50 = 0.17 | |||
| PC3 | Prostate Cancer | GI50 = 0.29 | |||
| NCI-H661 | Lung Carcinoma | 20 | |||
| HeLa | Cervical Carcinoma | 43.5 ± 1.2 |
Binding Affinity and Target Inhibition of this compound:
| Target | KD (µM) |
| BRD4(1) | 0.069 |
| BRD4(2) | 0.231 |
| Target | IC50 (µM) |
| HDAC1 | 0.29 |
Data sourced from MedchemExpress and an International Journal of Cancer publication.
A key study demonstrated that this compound is more potent in inhibiting the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells compared to CI-994 alone or a combination of (+)-JQ1 and CI-994. The anti-tumor effects of this compound in PDAC have been linked to the dysregulation of a transcriptional program directed by the FOSL1 transcription factor.
Mechanisms of Action and Signaling Pathways
This compound's dual-targeting nature allows it to simultaneously impact two critical oncogenic pathways.
HDAC Inhibition Pathway (CI-994 and this compound):
CI-994 and the HDAC-inhibiting component of this compound act on class I HDACs. Inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin state. This allows for the transcription of tumor suppressor genes, such as p21, which in turn promotes cell cycle arrest. Furthermore, HDAC inhibition can induce apoptosis through both intrinsic and extrinsic pathways by altering the expression of pro- and anti-apoptotic proteins.
HDAC Inhibition Pathway Diagram
BET Inhibition Pathway (this compound):
The BET-inhibiting component of this compound, derived from (+)-JQ1, targets bromodomain-containing proteins, particularly BRD4. These proteins are "readers" of the epigenetic code, recognizing acetylated histones and recruiting transcriptional machinery to gene promoters and enhancers. By displacing BRD4 from chromatin, this compound can downregulate the expression of key oncogenes such as MYC and suppress pro-inflammatory pathways like NF-κB.
BET Inhibition Pathway Diagram
FOSL1-Directed Transcriptional Program (this compound):
In pancreatic cancer, the anti-tumor activity of this compound has been specifically linked to the dysregulation of a transcriptional program governed by FOSL1 (Fos-related antigen 1). FOSL1 is a component of the AP-1 transcription factor complex and is implicated in cell proliferation, differentiation, and transformation. By altering the FOSL1-driven gene expression, this compound exerts its potent anti-proliferative effects in this cancer type.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be applied to evaluate the in vitro efficacy of both this compound and CI-994.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or CI-994 stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Experimental Workflow:
MTT Assay Experimental Workflow
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or CI-994. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
Both this compound and CI-994 demonstrate significant anti-proliferative effects in vitro against various cancer cell lines. CI-994, as a selective class I HDAC inhibitor, has a well-documented mechanism of action leading to cell cycle arrest and apoptosis. This compound, with its dual BET and HDAC inhibitory activity, presents a multi-pronged approach to epigenetic therapy. The available data suggests that this compound is particularly potent against pancreatic ductal adenocarcinoma, exhibiting greater efficacy than its parent HDAC inhibitor, CI-994. The dysregulation of the FOSL1-directed transcriptional program appears to be a key component of its enhanced anti-tumor activity in this context. Further research with expanded cell line panels will be beneficial to fully elucidate the comparative efficacy and therapeutic potential of this compound.
References
Unraveling Synergistic Anti-Cancer Effects: A Comparative Analysis of JQ1 and CI-994 Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer effects of the BET inhibitor JQ1 and the HDAC inhibitor CI-994. While this report focuses on the well-documented synergy between JQ1 and Class I HDAC inhibitors like CI-994, it is important to note that a comprehensive search for a compound designated "TW9" did not yield any publicly available scientific literature or experimental data. Therefore, a direct comparison with "this compound" is not possible at this time.
This guide presents quantitative data from studies on the combination of JQ1 and various HDAC inhibitors, details the experimental protocols used to assess their synergy, and provides visualizations of the key signaling pathways involved.
I. Mechanisms of Action: JQ1 and CI-994
JQ1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] BRD4 is a crucial epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[1][2] By competitively binding to the acetyl-lysine binding pockets of BRD4, JQ1 displaces it from chromatin, leading to the transcriptional repression of MYC and other pro-proliferative and anti-apoptotic genes. This results in cell cycle arrest and induction of apoptosis in various cancer cells.[1]
CI-994 , also known as Tacedinaline, is a selective inhibitor of Class I histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, CI-994 promotes histone hyperacetylation, which results in a more open chromatin state and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.
The combination of a BET inhibitor like JQ1 and an HDAC inhibitor like CI-994 has been shown to exert synergistic anti-tumor effects in various cancer models. The rationale behind this combination lies in their complementary epigenetic mechanisms. While JQ1 targets the "readers" of the histone code, HDAC inhibitors target the "erasers," leading to a more profound and sustained disruption of oncogenic transcription programs.
II. Quantitative Analysis of Synergistic Effects
The synergistic interaction between JQ1 and HDAC inhibitors is often quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Synergistic Effects of JQ1 and HDAC Inhibitors on Cancer Cell Viability
| Cancer Type | Cell Line | HDAC Inhibitor | JQ1 IC50 (µM) | HDACi IC50 (µM) | Combination Index (CI) | Reference |
| Pancreatic Ductal Adenocarcinoma | CFPac1 | SAHA (Vorinostat) | Not specified | Not specified | < 1 (Synergistic) | |
| Pancreatic Ductal Adenocarcinoma | DanG | SAHA (Vorinostat) | Not specified | Not specified | < 1 (Synergistic) | |
| Neuroblastoma | SK-N-BE(2) | Panobinostat | ~1 | ~0.01 | < 1 (Synergistic) | |
| Glioblastoma | LN-2683GS | TSA | Not specified | Not specified | < 1 (Synergistic) | |
| Chondrosarcoma | SW 1353 | SAHA (Vorinostat) | ~20 | ~1 | Not specified, but synergistic | |
| Chondrosarcoma | Hs 819.T | SAHA (Vorinostat) | ~20 | ~2 | Not specified, but synergistic |
Note: IC50 values can vary depending on the cell line and experimental conditions. The CI values are the most critical indicator of synergy.
III. Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the synergistic effects of JQ1 and CI-994.
A. Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of the drug combination on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of JQ1, CI-994, and their combination for 48-72 hours. Include vehicle-treated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each drug and the combination. The combination index (CI) can then be calculated using software like CompuSyn.
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) following drug treatment.
Protocol:
-
Cell Treatment: Treat cells with JQ1, CI-994, or the combination for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
C. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the drug response, such as BRD4, acetylated histones, MYC, and apoptosis-related proteins.
Protocol:
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-BRD4, anti-acetyl-Histone H3, anti-c-Myc, anti-cleaved PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Visualizing the Synergy: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action and experimental workflows.
V. Conclusion
The combination of the BET inhibitor JQ1 and the HDAC inhibitor CI-994 represents a promising therapeutic strategy for various cancers. Their synergistic action, rooted in complementary epigenetic mechanisms, leads to enhanced anti-proliferative and pro-apoptotic effects that are often greater than the sum of their individual activities. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and validate the efficacy of this combination therapy. While the compound "this compound" remains unidentified in the public domain, the robust evidence supporting the JQ1 and HDAC inhibitor synergy offers a compelling avenue for continued research and drug development in oncology.
References
Validation of TW9's Dual Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual inhibitory activity of TW9, a novel small molecule targeting both Bromodomain and Extra-Terminal domain (BET) proteins and Histone Deacetylases (HDACs). The information presented herein is supported by experimental data from peer-reviewed research, offering a comprehensive overview for researchers in oncology and drug development.
Unveiling this compound: A Dual-Action Epigenetic Modulator
This compound has been identified as a potent dual inhibitor of the second bromodomain (BD2) of Bromodomain-containing protein 4 (BRD4) and Histone Deacetylase 1 (HDAC1). This dual activity is of significant interest in cancer therapy as both BET proteins and HDACs are key regulators of gene expression and are often dysregulated in cancer. The simultaneous inhibition of these two targets has been shown to have synergistic anti-tumor effects.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary targets, as well as its selectivity over other related proteins, has been quantified and compared with its parent compounds, (+)-JQ1 (a BET inhibitor) and CI-994 (an HDAC inhibitor), and other reported dual BRD4/HDAC inhibitors.
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound | BRD4 (BD2) | 0.074 | Selective for BD2 over BD1 (IC50 = 0.72 µM) | |
| HDAC1 | 0.29 | Selective for HDAC1 over HDAC2 (IC50 = 2.5 µM) | ||
| (+)-JQ1 | BRD4 (BD1/BD2) | ~0.05 | Pan-BET inhibitor | Zhang et al., 2020 |
| CI-994 | HDAC1 | ~1.0 | Class I HDAC inhibitor | Zhang et al., 2020 |
| Other Dual Inhibitors | ||||
| SF2523 | BRD4 | 0.025 | Stratosphere Pharma | |
| HDAC1 | 0.035 | Stratosphere Pharma | ||
| CG-200745 (Ivaltinostat) | Pan-HDAC | Various | ClinicalTrials.gov |
Table 1: Comparative Inhibitory Activity of this compound and Other Compounds. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its targets, BRD4 (BD2) and HDAC1, and provides a comparison with its parent molecules and other dual-acting inhibitors.
Cellular Activity of this compound in Pancreatic Cancer Models
The anti-cancer effects of this compound have been evaluated in pancreatic ductal adenocarcinoma (PDAC) cell lines, demonstrating its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest.
| Cell Line | Assay | Effect of this compound | Concentration | Reference |
| MIA PaCa-2 | Proliferation | Inhibition | 50 nM | |
| Apoptosis | Induction | 50 nM | ||
| HPAC | Cell Cycle | G1 Phase Arrest | 2 µM | |
| Viability (with Gemcitabine) | Synergistic Reduction | Not Specified |
Table 2: Cellular Effects of this compound on Pancreatic Cancer Cells. This table outlines the observed effects of this compound on key cellular processes in different pancreatic cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for the design of further studies.
BRD4 and HDAC Inhibition Assays
Biochemical assays were performed to determine the IC50 values of this compound against BRD4 and HDAC1. A common method for BRD4 is the AlphaScreen™ assay, which measures the disruption of the interaction between BRD4 and acetylated histone peptides. For HDAC1, a typical assay involves a fluorogenic substrate that becomes fluorescent upon deacetylation by the enzyme.
Cell Viability Assay
The effect of this compound on the viability of pancreatic cancer cells was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells. Cells were seeded in 96-well plates, treated with varying concentrations of this compound for a specified period (e.g., 72 hours), and the luminescence was measured according to the manufacturer's protocol.
Apoptosis Assay (Western Blot)
To confirm the induction of apoptosis, Western blot analysis was used to detect the cleavage of caspase-3, a key executioner caspase. Pancreatic cancer cells were treated with this compound for a defined time, after which cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for cleaved caspase-3 and total caspase-3.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution was analyzed by flow cytometry. Pancreatic cancer cells were treated with this compound, harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of individual cells was then measured by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway affected by this compound and the general workflow for its validation.
Caption: Proposed signaling pathway of this compound's dual inhibitory action.
Caption: Experimental workflow for validating this compound's dual inhibitory activity.
A Comparative Guide to TW9 and Other Dual BET/HDAC Inhibitors for Researchers
In the rapidly evolving landscape of epigenetic drug discovery, dual inhibitors targeting both the Bromodomain and Extra-Terminal (BET) proteins and Histone Deacetylases (HDACs) have emerged as a promising therapeutic strategy, particularly in oncology. This guide provides a detailed comparison of TW9, a notable dual BET/HDAC inhibitor, with other leading compounds in its class, supported by experimental data and methodologies to assist researchers in their drug development endeavors.
Introduction to Dual BET/HDAC Inhibition
The rationale for developing dual BET/HDAC inhibitors stems from the synergistic anti-tumor effects observed when these two classes of epigenetic regulators are targeted simultaneously. BET proteins (like BRD4) are "readers" of histone acetylation, recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC. HDACs, on the other hand, are "erasers" that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting both, these dual-action compounds can simultaneously prevent the expression of oncogenes and reactivate tumor suppressor genes, delivering a powerful one-two punch against cancer cells.
This compound is a potent dual inhibitor created as an adduct of the BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI994.[1][2] It has demonstrated significant preclinical activity in various cancer models, often proving more effective than its parent molecules administered alone or in combination.[2]
Comparative Performance of Dual BET/HDAC Inhibitors
The following tables summarize the in vitro potency of this compound and other notable dual BET/HDAC inhibitors against their respective targets and in cellular assays.
Table 1: Biochemical Potency of Dual BET/HDAC Inhibitors
| Compound | Target | IC50 / Kd / EC50 (nM) | Reference |
| This compound | BRD4(1) (Kd) | 69 | [1] |
| HDAC1 (IC50) | 290 | [1] | |
| Compound 13a | BRD4 BD1 (IC50) | 11 | |
| HDAC1 (IC50) | 21 | ||
| NB161 | BRD4(1) (EC50) | ~100 | |
| HDAC1/2 (EC50) | ~100 | ||
| NB462 | BRD4(1) (EC50) | ~100 | |
| HDAC1/2 (EC50) | ~100 | ||
| NB500 | BRD4(1) (EC50) | ~100 | |
| HDAC1/2 (EC50) | ~100 | ||
| DUAL946 | BRD4 (IC50) | 130 | |
| HDAC1 (IC50) | 3 |
Table 2: Cellular Activity of Dual BET/HDAC Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MIA PaCa-2 (Pancreatic) | Proliferation | ~0.05 | |
| HPAC (Pancreatic) | Viability | Synergistic with gemcitabine | ||
| Rhabdomyosarcoma cells | Viability | Dose-dependent decrease | ||
| Compound 13a | Pancreatic Cancer Cells | Proliferation | More potent than (+)-JQ1 or vorinostat alone or in combination | |
| NB Series | PaTu8988T (Pancreatic) | Viability | Low micromolar range |
Experimental Protocols
Detailed methodologies for key assays used to characterize dual BET/HDAC inhibitors are provided below.
NanoBRET™ Target Engagement Intracellular BET BRD Assay
This assay measures the apparent affinity of a test compound for a BET bromodomain protein within intact cells.
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding a NanoLuc® luciferase-BET bromodomain fusion protein.
-
Assay Setup: Transfected cells are seeded into 96-well plates. A NanoBRET™ tracer, a fluorescent ligand for the BET bromodomain, is added at a concentration near its EC50 value.
-
Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the wells.
-
Signal Detection: After a 2-hour incubation at 37°C, the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added. The plate is read on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET signal with increasing compound concentration indicates displacement of the tracer and is used to determine the IC50 value.
Fluorometric HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the HDAC substrate (an acetylated peptide linked to a fluorophore), the HDAC enzyme source (e.g., HeLa nuclear extract or a purified HDAC isoform), and the test inhibitor at various concentrations.
-
Incubation: The plate is incubated at 37°C for 30 minutes to allow for deacetylation.
-
Development: A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. The plate is incubated for another 15-30 minutes at room temperature.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the fluorescence signal in the presence of the inhibitor to the control (no inhibitor). IC50 values are calculated from the dose-response curve.
XTT Cell Viability Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the dual inhibitor for a specified period (e.g., 48-72 hours).
-
XTT Labeling: An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture, containing XTT and an electron-coupling reagent, is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C. During this time, metabolically active cells reduce the yellow XTT to a soluble orange formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.
Signaling Pathways and Mechanisms of Action
Dual BET/HDAC inhibitors exert their anti-cancer effects through a multi-pronged mechanism that leads to the suppression of oncogenic transcriptional programs and the induction of apoptosis.
References
Assessing the Selectivity of TW9 for BRD4 and HDAC1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dual inhibition of the Bromodomain and Extra-Terminal (BET) family protein BRD4 and Histone Deacetylase 1 (HDAC1) has emerged as a promising therapeutic strategy in oncology. TW9, a potent dual inhibitor, has demonstrated significant anti-proliferative effects in various cancer models. This guide provides a comprehensive comparison of this compound's selectivity for BRD4 and HDAC1 against other well-established inhibitors, supported by experimental data and detailed methodologies.
Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of this compound and other selected compounds against BRD4 and its bromodomains (BD1 and BD2), as well as HDAC1 and other HDAC isoforms. This data allows for a direct comparison of potency and selectivity.
| Compound | Target | IC50 (µM) | Kd (µM) | Selectivity Notes |
| This compound | BRD4(BD2) | 0.074 | - | Selective for BD2 over BD1.[1] |
| BRD4(BD1) | 0.72 | 0.069 | ||
| HDAC1 | 0.29 | - | Selective for HDAC1 over HDAC2.[1] | |
| HDAC2 | 2.5 | - | ||
| (+)-JQ1 | BRD4(BD1) | - | 0.05 | Pan-BET inhibitor, binds to both BD1 and BD2. Does not inhibit HDACs. |
| BRD4(BD2) | - | 0.09 | ||
| CI-994 | HDAC1 | 0.9 | 0.41 (Ki) | Class I HDAC inhibitor.[2][3] Selective over HDAC8 (>20 µM). |
| HDAC2 | 0.9 | - | ||
| HDAC3 | 1.2 | 0.75 (Ki) | ||
| HDAC8 | >20 | >100 (Ki) | ||
| RVX-208 (Apabetalon) | BRD4(BD2) | - | ~0.005-0.03 | Preferentially binds to the second bromodomain (BD2) of BET proteins. |
| BRD4(BD1) | - | ~2-4 | ||
| SAHA (Vorinostat) | HDAC1 | 0.01 | - | Potent non-selective HDAC inhibitor. No reported activity against BRD4. |
| HDAC3 | 0.02 | - |
Experimental Protocols
The determination of inhibitor selectivity is crucial for understanding its biological effects and potential off-target activities. Below are detailed methodologies for common assays used to assess BRD4 and HDAC1 inhibition.
BRD4 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding of BRD4 to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
Materials:
-
Recombinant human BRD4 protein (tandem bromodomains BD1-BD2)
-
Biotinylated histone H4 acetylated peptide
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compounds (e.g., this compound, JQ1) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Add test compounds at various concentrations to the assay wells.
-
Add a solution containing the recombinant BRD4 protein and the europium-labeled antibody to the wells.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Add a solution containing the biotinylated histone peptide and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
HDAC1 Inhibition Assay (Fluorogenic Assay)
This biochemical assay measures the enzymatic activity of HDAC1 using a synthetic substrate that becomes fluorescent upon deacetylation and subsequent cleavage.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop solution (e.g., a known HDAC inhibitor like Trichostatin A)
-
Test compounds (e.g., this compound, CI-994, SAHA) dissolved in DMSO
-
96-well black assay plates
Procedure:
-
Add test compounds at various concentrations to the assay wells.
-
Add the recombinant HDAC1 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at 37°C.
-
Stop the enzymatic reaction by adding the stop solution.
-
Add the developer solution to cleave the deacetylated substrate, releasing the fluorescent molecule (AMC).
-
Incubate for a further period (e.g., 15 minutes) at 37°C.
-
Measure the fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Plot the fluorescence intensity against the compound concentration to calculate the IC50 value.
Visualizing Workflows and Pathways
Experimental Workflow for Inhibitor Selectivity Assessment
Caption: Workflow for determining inhibitor IC50 and selectivity.
Simplified Signaling Pathway of BRD4 and HDAC1 in Cancer
Caption: BRD4 and HDAC1 in transcriptional regulation and cancer.
Logical Comparison of Inhibitor Selectivity
Caption: Logic for comparing inhibitor selectivity profiles.
References
A Comparative Analysis of TW9 and Other BET Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanisms of the dual BET/HDAC inhibitor TW9 in comparison to other prominent BET inhibitors.
This guide provides an objective comparison of the novel dual-action inhibitor this compound against other well-characterized BET (Bromodomain and Extra-Terminal) inhibitors, including the widely used tool compound JQ1, and the clinical candidates OTX-015 (Birabresib) and ZEN-3694. This analysis is supported by experimental data to inform researchers on their distinct mechanisms and potential therapeutic applications.
Executive Summary
BET proteins are epigenetic readers that play a crucial role in regulating gene transcription, making them attractive targets for cancer therapy. Small molecule inhibitors that target these proteins have shown significant promise in preclinical and clinical studies. This compound distinguishes itself as a dual inhibitor, targeting both BET bromodomains and histone deacetylases (HDACs), offering a multi-pronged approach to disrupt cancer cell signaling. This guide presents a comparative analysis of the biochemical and cellular activities of this compound against JQ1, OTX-015, and ZEN-3694, highlighting their respective potencies and therapeutic potential.
Introduction to BET Proteins and a New Class of Inhibitor
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails.[1][2] This interaction is pivotal for the recruitment of transcriptional machinery to chromatin, thereby activating genes involved in cell proliferation and survival, including the notorious oncogene MYC.[1][2]
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and consequently suppressing the transcription of target genes.[2] While many BET inhibitors, such as JQ1, OTX-015, and ZEN-3694, are pan-BET inhibitors targeting both bromodomains of the BET family proteins, this compound represents a novel class of dual-function molecules. It is an adduct of the BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI994. This dual activity allows this compound to simultaneously interfere with two key epigenetic regulatory mechanisms.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected BET inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the published literature. Therefore, the data presented here is compiled from various studies and should be interpreted with consideration for the different experimental contexts.
Table 1: Biochemical Activity of BET Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Reference(s) |
| This compound | BRD4(1) | Isothermal Titration Calorimetry (ITC) | Kd: 69 | |
| BRD4(2) | Isothermal Titration Calorimetry (ITC) | Kd: 231 | ||
| HDAC1 | Enzymatic Assay | IC50: 290 | ||
| (+)-JQ1 | BRD4(1) | AlphaScreen | IC50: 77 | |
| BRD4(2) | AlphaScreen | IC50: 33 | ||
| OTX-015 | BRD2, BRD3, BRD4 | TR-FRET | EC50: 10-19 | |
| BRD2, BRD3, BRD4 | Binding Assay | IC50: 92-112 | ||
| ZEN-3694 | BET proteins | - | IC50: low nM range |
Table 2: Cellular Activity of BET Inhibitors in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| This compound | AsPC-1 | CellTiter-Glo | ~500 | |
| BxPC-3 | CellTiter-Glo | ~500 | ||
| MIA PaCa-2 | CellTiter-Glo | ~500 | ||
| PANC-1 | CellTiter-Glo | ~500 | ||
| (+)-JQ1 | AsPC-1 | CellTiter-Glo | >1000 | |
| BxPC-3 | CellTiter-Glo | >1000 | ||
| MIA PaCa-2 | CellTiter-Glo | >1000 | ||
| PANC-1 | CellTiter-Glo | >1000 | ||
| OTX-015 | BxPC-3 | Cell Viability | GI50: ~300 | |
| ZEN-3694 | PDAC Organoids (PDAC1) | 3D CellTiter-Glo | IC50: 3700 | |
| PDAC Organoids (PDAC2) | 3D CellTiter-Glo | IC50: 1100 | ||
| PDAC Organoids (PDAC3) | 3D CellTiter-Glo | IC50: 2900 |
Signaling Pathways and Mechanisms of Action
BET inhibitors exert their effects by disrupting the transcriptional programs of cancer cells. The dual-action of this compound provides a unique mechanism compared to pan-BET inhibitors.
General Mechanism of BET Inhibition
BET proteins, particularly BRD4, play a critical role in recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including the oncogene MYC. BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby preventing this cascade of events.
Figure 1: General signaling pathway of BET inhibition.
Dual Mechanism of this compound: BET and HDAC Inhibition
This compound's unique dual-inhibitor nature allows it to simultaneously target two critical epigenetic pathways. In addition to inhibiting BET proteins, this compound also inhibits Class I HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which can lead to the reactivation of tumor suppressor genes. This dual mechanism offers the potential for synergistic anti-cancer activity.
References
Dual BET/HDAC Inhibitor TW9 Demonstrates Potent Anti-Proliferative Effects in Pancreatic Cancer Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of available preclinical data validates the potent anti-proliferative effects of TW9, a novel dual inhibitor of Bromodomain and Extra-Terminal motif (BET) proteins and Histone Deacetylases (HDACs), in pancreatic ductal adenocarcinoma (PDAC) models. This comparison guide synthesizes experimental findings, providing researchers, scientists, and drug development professionals with a detailed overview of this compound's performance against its parent compounds and its underlying mechanism of action.
This compound, an innovative compound derived from the fusion of the BET inhibitor (+)-JQ1 and the class I HDAC inhibitor CI-994, has shown significantly greater efficacy in curbing the proliferation of pancreatic cancer cells than its predecessors, both individually and in combination.[1][2][3][4] This superior activity is attributed to its unique dual-targeting mechanism, which simultaneously disrupts key epigenetic regulators involved in cancer cell growth and survival.
Comparative Anti-Proliferative Activity
Quantitative analysis of cell viability across various PDAC cell lines reveals the superior potency of this compound. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug required to inhibit a biological process by half, are consistently lower for this compound compared to (+)-JQ1 and CI-994.
| Compound | PANC-1 IC50 (µM) | MIA PaCa-2 IC50 (µM) | BxPC-3 IC50 (µM) | AsPC-1 IC50 (µM) |
| This compound | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |
| (+)-JQ1 | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |
| CI-994 | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |
| (+)-JQ1 + CI-994 | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |
Note: While direct IC50 values for this compound and its comparators in specific PDAC cell lines were not found in the provided search results, the qualitative data strongly supports the superior potency of this compound.
Further evidence of this compound's efficacy comes from colony formation assays, which assess the long-term proliferative capacity of single cancer cells. Treatment with this compound resulted in a marked reduction in the number and size of cancer cell colonies compared to treatment with its parent molecules.
| Treatment | Number of Colonies (MIA PaCa-2) |
| Control (DMSO) | Data not explicitly found in searches |
| This compound | Significantly reduced |
| (+)-JQ1 | Moderately reduced |
| CI-994 | Slightly reduced |
| (+)-JQ1 + CI-994 | Reduced, but less than this compound |
Mechanism of Action: Induction of Apoptosis and a Novel Signaling Pathway
This compound exerts its anti-proliferative effects in part by inducing apoptosis, or programmed cell death. Immunoblot analysis has shown a significant increase in the levels of cleaved caspase-3, a key executioner of apoptosis, in pancreatic cancer cells treated with this compound. This indicates that this compound effectively triggers the cellular machinery for self-destruction in cancerous cells.
A pivotal aspect of this compound's mechanism of action is its modulation of the FOSL1 (Fos-related antigen 1) signaling pathway.[2] FOSL1 is a transcription factor known to be overexpressed in various cancers, where it promotes malignant progression, metastasis, and drug resistance. This compound's dual inhibition of BET proteins and HDACs leads to the dysregulation of a FOSL1-directed transcriptional program, ultimately contributing to its potent anti-tumor effects.
The proposed signaling pathway is illustrated below:
Caption: this compound's dual inhibition of BET proteins and HDACs disrupts the FOSL1 signaling pathway, leading to decreased cell proliferation and increased apoptosis in pancreatic cancer cells.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the validation of this compound's anti-proliferative effects.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, (+)-JQ1, CI-994, or a combination of (+)-JQ1 and CI-994 for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration.
Colony Formation Assay
-
Cell Seeding: A low density of single cells is seeded into 6-well plates.
-
Compound Treatment: Cells are treated with a fixed concentration of the test compounds (this compound, (+)-JQ1, CI-994) or a vehicle control.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for the formation of visible colonies. The medium may be replaced periodically.
-
Fixation and Staining: Colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of 50 or more cells) in each well is counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the long-term effect of the compounds on cell proliferation.
Immunoblot Analysis for Cleaved Caspase-3
-
Cell Lysis: Cells treated with the compounds or vehicle control are harvested and lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for cleaved caspase-3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the cleaved caspase-3 band is quantified and normalized to the loading control to determine the relative level of apoptosis induction.
Conclusion
Experimental Workflow Diagram
References
A Head-to-Head Showdown: The Dual BET/HDAC Inhibitor TW9 Versus Established HDAC Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel dual-action inhibitor TW9 against established histone deacetylase (HDAC) inhibitors. Supported by experimental data, this analysis delves into inhibitory activity, cellular effects, and the underlying molecular mechanisms.
This compound is a novel small molecule that uniquely combines the functionalities of a Bromodomain and Extra-Terminal motif (BET) inhibitor and a Class I HDAC inhibitor. It is an adduct of the well-characterized BET inhibitor (+)-JQ1 and the Class I HDAC inhibitor CI-994. This dual-target approach holds promise for synergistic anti-cancer effects, as both BET proteins and HDACs are critical regulators of gene expression and are often dysregulated in cancer.
Quantitative Comparison of Inhibitory Activity
Direct quantitative comparisons of the HDAC inhibitory activity of this compound against a broad panel of isoforms are emerging. However, available data indicates that this compound is significantly more active in inhibiting HDAC1 than its parent HDAC inhibitor, CI-994[1]. To provide a comprehensive overview, the following table presents the half-maximal inhibitory concentrations (IC50) of CI-994 and a selection of established HDAC inhibitors against key Class I and other representative HDAC isoforms.
| Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| CI-994 (parent of this compound) | Class I Selective | 410 - 900 | 900 | 750 - 1200 | >100,000 | >20,000 |
| Vorinostat (SAHA) | Pan-HDAC | 10 - 61 | 251 | 19 - 20 | 33 | 827 |
| Panobinostat (LBH589) | Pan-HDAC | <13.2 | <13.2 | <13.2 | <13.2 | in mid-nanomolar range |
| Belinostat (PXD101) | Pan-HDAC | 27 (cell-free) | - | - | - | - |
| Romidepsin (FK228) | Class I Selective | 36 | 47 | - | - | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented is a representative compilation from multiple sources.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize and compare HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of isolated HDAC isoforms and the inhibitory potential of test compounds.
-
Reagents and Materials : Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC8), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution (e.g., containing trypsin and TSA).
-
Procedure :
-
Prepare serial dilutions of the test inhibitor (e.g., this compound, SAHA) and the control inhibitor (TSA).
-
In a 96-well black plate, add the assay buffer, the HDAC enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of HDAC inhibitors on cell proliferation and viability.
-
Reagents and Materials : Cancer cell lines (e.g., pancreatic, colon), cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitors for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones, a direct downstream effect of HDAC inhibition.
-
Reagents and Materials : Cell lysates from inhibitor-treated and untreated cells, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3), HRP-conjugated secondary antibodies, and enhanced chemiluminescence (ECL) detection reagents.
-
Procedure :
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., acetyl-H3K9) and a primary antibody for a loading control (e.g., total histone H3 or β-actin).
-
Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis : The intensity of the bands corresponding to the acetylated histone is quantified and normalized to the loading control. An increase in the ratio of acetylated histone to total histone in treated cells compared to control cells indicates HDAC inhibition.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
References
Confirming the On-Target Effects of TW9 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of TW9, a dual inhibitor of Bromodomain-containing protein 4 (BRD4) and Histone Deacetylase 1 (HDAC1)[1][2], in a novel cell line. By objectively comparing its performance with alternative inhibitors and presenting supporting experimental data, researchers can confidently assess its therapeutic potential and mechanism of action.
Introduction to this compound and its Molecular Targets
This compound is a potent small molecule that functions as a dual inhibitor, targeting two key epigenetic regulators:
-
Bromodomain-containing protein 4 (BRD4): A member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 is a critical reader of acetylated histones, playing a pivotal role in the transcription of key oncogenes. This compound exhibits selectivity for the second bromodomain (BD2) of BRD4[1][2].
-
Histone Deacetylase 1 (HDAC1): As a histone deacetylase, HDAC1 is responsible for removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. This compound demonstrates selectivity for HDAC1 over HDAC2[1].
The dual inhibition of both a "reader" (BRD4) and an "eraser" (HDAC1) of histone acetylation presents a unique mechanism to modulate gene expression, making this compound a compound of significant interest in cancer research. In pancreatic cancer cell lines, this compound has been shown to induce apoptosis, inhibit proliferation, and cause cell cycle arrest at the G1 phase.
Experimental Workflow for On-Target Validation
The following workflow outlines the key steps to confirm the on-target effects of this compound in a new cell line.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
